Roxatidine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
TZU 0460 active metabolite; RN given refers to parent cpd
See also: this compound Acetate Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCREUFCSIMJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97900-88-4 (mono-hydrochloride) | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228937 | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-80-0 | |
| Record name | Roxatidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78273-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxatidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROXATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV9VHT3YUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Roxatidine in Gastric Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine, a second-generation histamine H2 receptor antagonist, plays a crucial role in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound within gastric parietal cells. It delves into its competitive antagonism at the H2 receptor, the subsequent impact on intracellular signaling cascades, and the ultimate inhibition of gastric acid secretion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Gastric acid secretion is a complex process primarily regulated by three main stimuli: histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to histamine H2 receptors on the basolateral membrane of gastric parietal cells, triggering a signaling cascade that culminates in the secretion of hydrochloric acid into the stomach lumen. This compound, as a competitive H2 receptor antagonist, directly interferes with this pathway, leading to a potent and dose-dependent reduction in gastric acid production.[1][2]
Molecular Mechanism of Action
This compound acetate is a prodrug that undergoes rapid deacetylation in the body to form its active metabolite, this compound.[3] The primary mechanism of action of this compound is its competitive and reversible antagonism of the histamine H2 receptor on gastric parietal cells.[1][2][4]
Competitive Antagonism at the Histamine H2 Receptor
This compound selectively binds to the H2 receptor, thereby preventing the binding of histamine.[2] This competitive inhibition follows the principles of receptor theory, where the presence of the antagonist shifts the dose-response curve for the agonist (histamine) to the right without affecting the maximal response. The potency of this antagonism can be quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the original response.
Downstream Signaling Cascade
The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell.
This compound, by blocking the initial step of histamine binding, effectively inhibits this entire signaling cascade. The antagonism of the H2 receptor by this compound leads to a reduction in adenylyl cyclase activity, resulting in decreased intracellular cAMP levels and consequently, reduced PKA activation.[4] This ultimately suppresses the activity of the H+/K+-ATPase, the final step in acid secretion.
The following diagram illustrates the signaling pathway of histamine-induced gastric acid secretion and the inhibitory effect of this compound.
Quantitative Data
The potency of this compound and its active metabolite has been determined in various in vitro studies. The following table summarizes the key quantitative data for this compound and its acetate form in comparison to ranitidine, another widely used H2 receptor antagonist.
| Compound | Assay | Species | pA2 Value |
| This compound Acetate | Adenylate Cyclase Inhibition | Guinea Pig | 6.85 ± 0.86 |
| This compound | Adenylate Cyclase Inhibition | Guinea Pig | 7.14 ± 0.04 |
| Ranitidine | Adenylate Cyclase Inhibition | Guinea Pig | 6.92 ± 0.01 |
| This compound Acetate | 14C-Aminopyrine Accumulation | Guinea Pig | 7.15 ± 0.09 |
| This compound | 14C-Aminopyrine Accumulation | Guinea Pig | 7.03 ± 0.02 |
| Ranitidine | 14C-Aminopyrine Accumulation | Guinea Pig | 6.83 ± 0.10 |
| Data sourced from a comparative pharmacology study on histamine H2-receptor antagonists.[4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Isolation of Gastric Parietal Cells
A pure population of parietal cells is essential for in vitro studies. A common method involves the following steps:
-
Tissue Preparation: The gastric mucosa from a suitable animal model (e.g., guinea pig) is minced and subjected to enzymatic digestion.
-
Enzymatic Digestion: A combination of pronase and collagenase is typically used to dissociate the individual cells from the gastric glands.
-
Cell Separation: The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using a Percoll gradient) or elutriation to separate the parietal cells from other cell types based on their size and density.
-
Cell Viability and Purity Assessment: The viability of the isolated parietal cells is assessed using methods like trypan blue exclusion, and the purity is determined by microscopy, often aided by specific staining techniques.
Adenylate Cyclase Activity Assay
This assay measures the ability of this compound to inhibit histamine-stimulated cAMP production.
-
Cell Preparation: Isolated parietal cells are pre-incubated with the test compound (this compound) at various concentrations.
-
Stimulation: Histamine is then added to the cell suspension to stimulate adenylyl cyclase activity.
-
Lysis and cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are expressed as the percentage of inhibition of histamine-stimulated cAMP production. IC50 values (the concentration of antagonist required to inhibit 50% of the maximal response) and pA2 values can be calculated from the dose-response curves.
14C-Aminopyrine Accumulation Assay
This technique provides an indirect measure of acid secretion in isolated parietal cells. Aminopyrine is a weak base that becomes trapped in acidic compartments.
-
Cell Preparation: Isolated parietal cells are incubated with 14C-labeled aminopyrine in the presence of various concentrations of this compound.
-
Stimulation: Histamine is added to stimulate acid production.
-
Cell Separation and Lysis: After incubation, the cells are separated from the incubation medium by centrifugation through silicone oil. The cells are then lysed.
-
Radioactivity Measurement: The amount of 14C-aminopyrine accumulated within the cells is determined by liquid scintillation counting.
-
Data Analysis: The accumulation of 14C-aminopyrine is proportional to the degree of acid secretion. The inhibitory effect of this compound is determined by comparing the accumulation in the presence and absence of the drug.
Additional Mechanisms and Considerations
While the primary mechanism of action of this compound is H2 receptor antagonism, some studies suggest it may have additional cytoprotective effects. For instance, this compound has been shown to stimulate the secretion and synthesis of mucus by cultured rabbit gastric mucosal cells, a property not observed with other H2 antagonists like cimetidine, ranitidine, and famotidine.[5][6] This suggests a potential secondary mechanism that contributes to its therapeutic efficacy in peptic ulcer disease.
Conclusion
This compound is a potent and selective competitive antagonist of the histamine H2 receptor in gastric parietal cells. Its mechanism of action is well-characterized, involving the blockade of histamine-induced cAMP production, which in turn leads to the inhibition of the H+/K+-ATPase and a subsequent reduction in gastric acid secretion. The quantitative data from in vitro assays confirm its high potency, comparable to other second-generation H2 receptor antagonists. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of acid-related gastrointestinal disorders. Further investigation into its potential secondary mechanisms, such as the stimulation of mucus production, may reveal additional therapeutic benefits of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A histamine H2 receptor antagonist, this compound, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Roxatidine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for roxatidine and its analogues. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic pathways to facilitate research and development in this area.
Introduction to this compound
This compound, and its pro-drug this compound acetate, are potent and specific competitive histamine H₂ receptor antagonists. They are utilized in the treatment of various gastrointestinal disorders, including gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, and gastroesophageal reflux disease[1]. The synthesis of this compound has been approached through several methodologies, primarily centering around the construction of its core phenoxypropylamine structure. This guide will detail the most common and efficient synthetic strategies.
Core Synthesis of this compound Acetate
The most prevalent synthetic pathway to this compound acetate commences with m-hydroxybenzaldehyde and proceeds through several key intermediates. This route is favored for its accessibility of starting materials and generally good yields.
A generalized workflow for the synthesis of this compound acetate is presented below:
Caption: General Synthetic Workflow for this compound Acetate.
Synthesis of Key Intermediates
The initial step involves the reductive amination of m-hydroxybenzaldehyde with piperidine. This can be achieved through catalytic hydrogenation or by using a chemical reducing agent like sodium borohydride.
Experimental Protocol: Catalytic Hydrogenation
-
Reactants: m-Hydroxybenzaldehyde (15 g), piperidine (15 ml), 10% palladium on carbon catalyst, ethanol (500 ml).
-
Procedure: The reactants are combined in ethanol and hydrogenated. Following the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting residue is triturated with light petroleum. The solid product is recrystallized from acetonitrile.
-
Yield: 8.7 g.
-
Characterization: Melting point: 134-137°C; TLC (silica, methanol): Rf = 0.56[2].
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
Reactants: m-Hydroxybenzaldehyde (70g), absolute ethanol (500ml), piperidine (127ml), sodium borohydride (23.8g).
-
Procedure: m-Hydroxybenzaldehyde is dissolved in absolute ethanol in a three-necked flask placed in a low-temperature reaction tank. The solution is cooled to 5°C, and piperidine is slowly added. The mixture is stirred for 30 minutes. Sodium borohydride is then added in portions while maintaining the temperature below 15°C.
-
Note: This method is often cited in patents for its scalability.
An alternative starting material, m-nitrobenzaldehyde, can also be employed, which requires an additional nitro group reduction step later in the synthesis[2].
This key intermediate is typically synthesized via a Williamson ether synthesis followed by deprotection.
Experimental Protocol: Williamson Ether Synthesis and Deprotection
-
Step 1: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate 2)
-
Reactants: 3-(1-Piperidinylmethyl)phenol, N-(3-bromopropyl)phthalimide.
-
Procedure: The Williamson ether synthesis is carried out to couple the phenol with the protected aminopropyl group[1].
-
-
Step 2: Deprotection to form 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine
-
Reactants: N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide, hydrazine.
-
Procedure: The phthalimide protecting group is removed by treatment with hydrazine[1].
-
An alternative, more direct route involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-chloropropylamine hydrochloride in the presence of a strong base.
Experimental Protocol: Direct Amination
-
Reactants: 3-(1-Piperidinylmethyl)phenol (9.6 g, 0.05 mol), 3-chloropropylamine hydrochloride (8.40 g, 0.064 mol), sodium hydroxide (28.4 g, 0.71 mol), DMF (160 mL).
-
Procedure: The reactants are stirred in DMF at 85-90°C for two hours. After cooling to 15°C, the mixture is filtered.
Synthesis of this compound from 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine
The final steps involve the formation of the amide bond and subsequent acetylation.
Experimental Protocol: Amidation with Glycolic Acid
-
Reactants: 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine (1.59 g), hydroxyacetic acid (536 mg).
-
Procedure: The reactants are heated at 200°C for 2 hours. After cooling, water is added, and the mixture is basified with aqueous ammonia and extracted with chloroform. The organic extract is dried over anhydrous sodium sulfate, and the solvent is removed to yield N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide (this compound)[3].
-
Yield: 1.86 g.
Experimental Protocol: Acetylation to this compound Acetate
-
Reactants: this compound, acetic anhydride.
-
Procedure: this compound is acetylated using acetic anhydride to yield this compound acetate[1].
Alternative Synthesis of this compound Acetate from an Oxazolidinedione Intermediate
A patented alternative route avoids the high-temperature condensation with glycolic acid.
Caption: Alternative Synthetic Route to this compound Acetate.
Experimental Protocol:
-
Step 1: Synthesis of 3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione
-
Reactants: 1-[3-(3-Chloropropoxy)benzyl]piperidine (56.2g, 0.21mol), 2,4-oxazolidinedione (21.2g, 0.21mol), sodium carbonate (33.9g, 0.32mol), ethanol (300mL).
-
Procedure: The reactants are heated at 70-80°C for 2-4 hours. After cooling, water is added, and the solid is filtered and crystallized from toluene.
-
Yield: 64.6g (92.6%).
-
-
Step 2: Synthesis of this compound Acetate
-
Reactants: 3-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]oxazolidine-2,4-dione (96.4g, 0.29mol), potassium acetate (65.8g, 0.67mol), water (600mL).
-
Procedure: The reactants are heated at 90-100°C for 4-6 hours. After cooling, the product is extracted and purified.
-
Yield: 94.5g (93.5%)[4].
-
Alternative: Using sodium acetate in DMF gives a yield of 89.2%[4]. Using acetic anhydride in acetic acid at 110-120°C also yields 89.2%[4].
-
Quantitative Data Summary
The following tables summarize the reported yields for the key synthetic steps of this compound and its intermediates from various sources.
Table 1: Synthesis of 3-(1-Piperidinylmethyl)phenol
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
| m-Hydroxybenzaldehyde | H₂/Pd-C | Ethanol | 40.5% | [2] |
| m-Hydroxybenzaldehyde | NaBH₄ | Methanol | Quantitative | CN103058958A |
| m-Nitrobenzaldehyde | NaBH₄ | Toluene/Water | High | [2] |
Table 2: Synthesis of this compound Acetate from Oxazolidinedione Intermediate
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Potassium Acetate | Water | 90-100 | 4-6 | 93.5% | [4] |
| Sodium Acetate | DMF | 90-100 | 4-6 | 89.2% | [4] |
| Acetic Anhydride/Acetic Acid | - | 110-120 | 4-6 | 89.2% | [4] |
Synthesis of this compound Analogues
The core structure of this compound has been modified to explore structure-activity relationships and develop new therapeutic agents. This section details the synthesis of selected analogues.
Phenoxypropylamine Analogues
A series of phenoxypropylamine analogues have been synthesized from the common intermediate N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide.
Caption: Synthesis of Phenoxypropylamine Analogues.
General Experimental Protocol:
-
Reactants: N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide (0.0043 mol), appropriate primary amine (0.0086 mol), dry potassium iodide (0.006 g), acetonitrile (30 mL).
-
Procedure: The reactants are stirred at 90-100°C for four hours. The acetonitrile is then distilled off under vacuum. Water acidified with acetic acid (pH 3.8) is added, and the solution is extracted with dichloromethane.
Table 3: Synthesis of Selected Phenoxypropylamine Analogues
| Primary Amine | Product | Yield | Melting Point (°C) |
| tert-Butylamine | N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}tert-butylaminoacetamide oxalate | 76.4% | 129-131 |
-
Characterization Data for N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}tert-butylaminoacetamide oxalate:
-
¹H-NMR: 1.26 (m, 9H), 1.46-1.48 (s, 2H, J=5), 1.52-1.64 (s, 4H, J=5), 1.99 (s, 2H), 2.96 (s, 4H), 3.45 (s, 2H), 3.52-3.58 (m, 2H, J=7), 4.09 (s, 3H), 4.10-4.14 (t, 2H, J=7), 6.93-6.98 (dd, 1H, J=8), 7.04-7.30 (d, 2H, J=8), 7.18-7.25 (t, 1H, J=8), 8.8 (s, 1H).
-
Elemental Analysis: Calculated (%): C, 69.77; H, 9.76; N, 11.62. Found (%): C, 69.62; H, 9.80; N, 11.39.
-
MS (ESI) m/z: Calculated for C₂₁H₃₅N₃O₂ [M+H]⁺: 362.54, Found: 362.40.
-
Cyanoguanidine Analogues
This compound-like moieties have been incorporated into hybrid molecules with H₁ receptor antagonist substructures, connected via a cyanoguanidine linker.
General Synthetic Approach:
The synthesis involves the reaction of this compound-like primary amines with isourea intermediates, which are in turn derived from mepyramine-type H₁ antagonist substructures.
Conclusion
The synthesis of this compound and its analogues has been well-established through various routes, with the pathway originating from m-hydroxybenzaldehyde being the most documented. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and the need for specific analogues. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research may focus on developing more environmentally friendly and cost-effective synthetic methods, as well as exploring novel analogues with improved therapeutic profiles.
References
- 1. This compound acetate - Wikipedia [en.wikipedia.org]
- 2. CN107698538B - Preparation method of intermediate 3- (1-piperidinylmethyl) phenol of this compound acetate hydrochloride - Google Patents [patents.google.com]
- 3. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 4. DE69410005T2 - N-Substituted derivatives of N-methyl-3- (p-trifluoromethylphenoxy) -3-phenylpropylamine and process for their preparation - Google Patents [patents.google.com]
The Structure-Activity Relationship of Roxatidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine, a potent and specific histamine H₂ receptor antagonist, has been a cornerstone in the management of acid-peptic disorders. Its clinical efficacy is intrinsically linked to its molecular structure, which has been the subject of various investigations to understand the key determinants of its pharmacological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the impact of structural modifications on its biological activity. This document summarizes quantitative data from key studies, outlines detailed experimental protocols for the evaluation of this compound and its analogs, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound acetate, a pro-drug, is rapidly and almost completely absorbed orally, and is then converted to its active metabolite, this compound, by esterases in the small intestine, plasma, and liver[1]. This compound exerts its therapeutic effect by competitively inhibiting the binding of histamine to H₂ receptors on gastric parietal cells, thereby reducing gastric acid secretion[2]. This mechanism is central to its effectiveness in treating conditions such as duodenal and gastric ulcers[1][3]. Beyond its primary antisecretory function, this compound has been shown to possess other biological activities, including the stimulation of gastric mucin synthesis and anti-inflammatory effects, which are not directly linked to its H₂ receptor antagonism. Understanding the structural features of this compound that govern these diverse activities is crucial for the design of novel therapeutic agents with improved potency and selectivity.
Core Pharmacophore of this compound
The chemical structure of this compound can be dissected into three key moieties, each contributing to its overall pharmacological profile:
-
A basic piperidine ring: This group is crucial for receptor interaction.
-
A phenoxypropyl linker: This flexible chain connects the basic head to the polar tail and its length is important for activity.
-
An N-acyl side chain (acetamide group): This polar part of the molecule also plays a role in receptor binding and overall physicochemical properties.
The interplay of these three components dictates the affinity of this compound for the H₂ receptor and its subsequent biological response.
Quantitative Structure-Activity Relationship Data
While comprehensive SAR studies on a series of direct this compound analogs are limited in the public domain, valuable insights can be drawn from studies on hybrid molecules incorporating a this compound-like substructure. The following table summarizes the H₂ receptor antagonist activity of a series of cyanoguanidine derivatives that combine a mepyramine-type H₁ antagonist substructure with a this compound-like H₂ antagonist moiety. The activity is expressed as pKB values, determined on the isolated, spontaneously beating right atrium of the guinea pig[4].
| Compound ID | R | n (Methylene Spacer Length) | H₂ Antagonist Activity (pKB) on Guinea Pig Atrium[4] |
| 14 | OCH₃ | 2 | 6.8 |
| 15 | F | 2 | < 6.0 |
| 16 | OCH₃ | 3 | < 6.0 |
| 17 | F | 3 | < 6.0 |
| 18 | OCH₃ | 4 | < 6.0 |
| 19 | F | 4 | < 6.0 |
| 20 | F | 5 | < 6.0 |
| 21 | OCH₃ | 6 | 6.8 |
Table 1: H₂ Receptor Antagonist Activity of this compound-like Hybrid Molecules.
Analysis of SAR from Hybrid Molecule Data:
-
Effect of Spacer Length: In the methoxy-substituted series, increasing the polymethylene spacer length from two to five methylene units led to a decrease in H₂ antagonist activity. However, a longer spacer of six methylene units (compound 21 ) restored the activity to a level comparable to the two-carbon spacer analog (compound 14 )[4].
-
Effect of Aromatic Substitution: The nature of the substituent on the mepyramine-like portion of the hybrid molecules also influenced activity, though a clear trend is not evident from the limited data.
Qualitative SAR for Mucin Synthesis Stimulation:
A separate line of investigation has revealed that the structural requirements for this compound's ability to stimulate gastric mucin synthesis are distinct from those for H₂ receptor antagonism. Key findings include[5]:
-
Flexible Chain Length: The length of the flexible chain between the benzene ring and the amide structure is critical. Analogs with altered chain lengths failed to activate mucin synthesis.
-
Piperidine Ring: Modifications to the piperidine ring attached to the benzene ring via a methylene bridge did not lead to a significant change in mucus synthesis.
-
Amide Structure: The presence of the amide group is important for this activity.
Experimental Protocols
The evaluation of this compound and its analogs typically involves a combination of in vitro assays to determine their affinity for the H₂ receptor and their functional effects on gastric acid secretion.
Histamine H₂ Receptor Functional Assay: Isolated Guinea Pig Right Atrium
This assay assesses the ability of a compound to antagonize the positive chronotropic effect of histamine on the guinea pig right atrium, which is mediated by H₂ receptors.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The spontaneously beating right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Data Recording: The atrial rate is recorded isometrically via a force-displacement transducer connected to a polygraph.
-
Experimental Procedure:
-
After an equilibration period, a cumulative concentration-response curve to histamine is established.
-
The tissue is then washed, and the test compound (e.g., a this compound analog) is added to the organ bath at a fixed concentration and incubated for a predetermined time.
-
A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.
-
-
Data Analysis: The antagonist's potency is determined by the rightward shift of the histamine concentration-response curve. The pA₂ value, a measure of the antagonist's affinity, is calculated using a Schild plot analysis.
Inhibition of Gastric Acid Secretion: Isolated Guinea Pig Parietal Cell Assay
This assay measures the direct effect of H₂ receptor antagonists on acid production in isolated parietal cells, often by monitoring the accumulation of a weak base like ¹⁴C-aminopyrine.
Methodology:
-
Parietal Cell Isolation: Gastric mucosal cells are isolated from guinea pig stomachs by enzymatic digestion (e.g., with pronase and collagenase). Parietal cells are then enriched using techniques like centrifugal elutriation.
-
¹⁴C-Aminopyrine Accumulation:
-
Isolated parietal cells are incubated in a buffer containing ¹⁴C-aminopyrine.
-
The cells are stimulated with histamine in the presence and absence of various concentrations of the test compound (e.g., this compound).
-
The reaction is stopped, and the cells are separated from the incubation medium by centrifugation through a silicone oil layer.
-
The radioactivity in the cell pellet is measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition of histamine-stimulated ¹⁴C-aminopyrine accumulation is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of antagonist that inhibits 50% of the maximal response to histamine) is determined.
Signaling Pathways and Experimental Workflows
Histamine H₂ Receptor Signaling Pathway
This compound acts as a competitive antagonist at the histamine H₂ receptor, which is a G-protein coupled receptor (GPCR). Its primary mechanism involves the inhibition of the adenylyl cyclase signaling cascade.
Caption: this compound competitively inhibits histamine binding to the H₂ receptor, preventing the activation of the Gαs-adenylyl cyclase pathway and subsequent proton pump-mediated acid secretion.
Experimental Workflow for H₂ Receptor Antagonist Evaluation
The process of identifying and characterizing a potential H₂ receptor antagonist like a this compound analog follows a structured workflow.
Caption: A typical workflow for the evaluation of this compound analogs, from synthesis to lead selection.
This compound's Anti-inflammatory Signaling Pathway
Recent studies have shown that this compound can exert anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.
Caption: this compound inhibits inflammatory responses by blocking the activation of the IKK and MKK3/6 kinases, thereby preventing NF-κB nuclear translocation and p38 MAPK activation.
Conclusion
The structure-activity relationship of this compound is a multifaceted area of study. While its primary role as a competitive H₂ receptor antagonist is well-established, the precise structural determinants for optimal activity are still being elucidated, particularly through the study of related compounds. The key takeaways from the available data are the importance of the piperidine moiety, the phenoxypropyl linker, and the N-acyl side chain for H₂ receptor antagonism. Furthermore, distinct structural features appear to govern this compound's other biological activities, such as mucin synthesis stimulation and its anti-inflammatory effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers in the field to design and evaluate new this compound-based analogs with potentially enhanced therapeutic profiles. Future research focusing on a systematic SAR study of direct this compound analogs would be invaluable in further refining our understanding of this important class of drugs.
References
- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an H(2) receptor blocker, is an estrogenic compound--experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Roxatidine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine acetate is a competitive histamine H2-receptor antagonist utilized in the management of acid-related gastrointestinal disorders. As a prodrug, it undergoes rapid and extensive conversion to its pharmacologically active metabolite, this compound. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound acetate, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols for the quantification of this compound in biological matrices are presented, alongside a summary of key pharmacokinetic parameters in various populations. Furthermore, the metabolic pathways of this compound are elucidated, offering insights for researchers and professionals in the field of drug development.
Introduction
This compound acetate is a second-generation histamine H2-receptor antagonist that effectively suppresses gastric acid secretion.[1] It is prescribed for the treatment of gastric and duodenal ulcers, as well as other conditions associated with excessive gastric acid production.[2] Structurally distinct from earlier H2-receptor antagonists like cimetidine, this compound acetate exhibits a favorable safety profile, notably lacking anti-androgenic effects and significant interactions with the hepatic cytochrome P450 enzyme system.[2][3]
This guide delves into the core pharmacokinetic and metabolic characteristics of this compound acetate, providing a technical resource for researchers and drug development professionals. All pharmacokinetic studies of this compound acetate are based on the measurement of its active metabolite, this compound, as the parent compound is not detectable in plasma or urine following oral administration.[4]
Pharmacokinetics
This compound acetate is designed as a prodrug to enhance its oral bioavailability. Following administration, it is rapidly and almost completely absorbed, with an absorption rate exceeding 95%.[2][4] The bioavailability of the active metabolite, this compound, is estimated to be between 80% and 90%.
Absorption and Distribution
After oral ingestion, this compound acetate is swiftly hydrolyzed by esterases present in the small intestine, plasma, and liver to form this compound.[2] The pharmacokinetic profile of this compound exhibits dose-linearity within the 25 mg to 100 mg range.[4] Different formulations of this compound acetate can influence its absorption rate; a powder capsule formulation leads to a rapid absorption with a time to maximum plasma concentration (Tmax) of approximately 1 hour, while a granulated capsule formulation results in a slower release with a Tmax of around 3 hours.[4] Food does not significantly interfere with the absorption or disposition of this compound.
This compound exhibits low plasma protein binding, with approximately 5-7% of the drug bound to plasma proteins.
Metabolism and Excretion
The primary metabolic pathway of this compound acetate is its rapid deacetylation to the active moiety, this compound. Subsequent metabolism of this compound in humans involves cytochrome P450 (CYP) enzymes. Specifically, CYP2A6 is primarily responsible for the formation of 3-[m-(1-piperidinylmethyl)phenoxy]propanol (M-5) from 3-[m-(1-piperidinyl-methyl)phenoxy]propylamine (M-4), and CYP2D6 is the main enzyme catalyzing the formation of (3-[m-(1-piperidinylmethyl)-phenoxy]propionic acid) (M-2) and m-(1-piperidinylmethyl) phenol (M-3) from M-5.[5] It is noteworthy that microsomal enzymes do not appear to be involved in the clearance of the active metabolite, this compound (M-1).[5]
This compound is primarily eliminated from the body via the kidneys, with 55% to 60% of the administered dose being recovered in the urine as unchanged this compound.[4] The plasma terminal half-life of this compound is approximately 6 hours for the granulated capsule formulation.[4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound (the active metabolite of this compound acetate) in various populations.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers After a Single Oral Dose of this compound Acetate
| Dose (Formulation) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| 25-100 mg (Powder Capsule) | Dose-proportional | ~1 | Dose-proportional | - | [4] |
| - (Granulated Capsule) | - | ~3 | - | ~6 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Special Populations After a Single Oral Dose of 75 mg this compound Acetate
| Population | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| Healthy Subjects | - | - | - | - | [6] |
| Chronic Hepatitis | No significant difference from healthy subjects | No significant difference from healthy subjects | No significant difference from healthy subjects | No significant difference from healthy subjects | [6] |
| Liver Cirrhosis | Significantly higher than healthy subjects | - | Significantly larger than healthy subjects | Significantly longer than healthy subjects | [6] |
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies for key experiments.
Determination of this compound in Human Plasma by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and accurate means of quantifying this compound in human plasma.[7]
-
Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., ranitidine).
-
Perform solid-phase extraction (SPE) using an octadecyl (C18) cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water, followed by a methanol-water solution containing ammonium hydroxide.
-
Elute this compound and the internal standard from the cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
The concentration of this compound in unknown samples is determined by interpolation from this calibration curve.
-
Clinical Pharmacokinetic Study Protocol
The following outlines a typical design for a clinical study to evaluate the pharmacokinetics of this compound acetate.[7]
-
Study Design: An open-label, single-dose or multiple-dose study in healthy volunteers.
-
Subject Selection:
-
Healthy male and/or female volunteers, typically aged 18-45 years.
-
Subjects undergo a thorough medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Exclusion criteria include a history of significant medical conditions, drug or alcohol abuse, and use of concomitant medications.
-
-
Dosing and Administration:
-
Subjects receive a single oral dose of this compound acetate (e.g., 75 mg or 150 mg) with a standardized volume of water after an overnight fast.
-
-
Blood Sampling:
-
Blood samples are collected in heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
-
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated using non-compartmental methods.
-
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic Pathway of this compound Acetate.
Caption: Experimental Workflow for a this compound Pharmacokinetic Study.
Conclusion
This compound acetate is a well-absorbed prodrug that is rapidly and extensively converted to its active metabolite, this compound. Its pharmacokinetics are linear over the therapeutic dose range. The metabolism of this compound has been elucidated, with key roles for esterases in its initial activation and specific CYP450 enzymes in the subsequent metabolism of its metabolites. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows, which will be of significant value to researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the inhibitory effects of this compound acetate hydrochloride and cimetidine on cytochrome P-450-mediated drug-metabolism in mouse hepatic microsomes and in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 enzymes involved in the metabolic pathway of the histamine 2 (H2)-receptor antagonist this compound acetate by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound acetate in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
In Vitro Characterization of Roxatidine's H₂ Receptor Antagonism: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of roxatidine, a selective and competitive histamine H₂ receptor antagonist. This compound acetate, a prodrug, undergoes rapid conversion to its active metabolite, this compound, following oral administration.[1] This document details the quantitative analysis of this compound's antagonism, the experimental protocols used for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of H₂ Receptor Antagonism
The potency of this compound as a competitive antagonist at the H₂ receptor has been quantified using pA₂ values derived from functional assays. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2] In vitro studies on isolated guinea-pig parietal cells demonstrate that this compound and its acetate ester are potent H₂ antagonists, with potencies comparable to ranitidine.[3][4]
Table 1: Comparative pA₂ Values of H₂ Receptor Antagonists in Guinea-Pig Parietal Cells
| Compound | Assay | pA₂ Value (Mean ± SEM) | Schild Plot Slope | Reference |
|---|---|---|---|---|
| This compound | Adenylate Cyclase Inhibition | 7.14 ± 0.04 | > 1 (Not sig. different from ranitidine) | [3] |
| ¹⁴C-Aminopyrine Accumulation | 7.03 ± 0.02 | Not specified | [3] | |
| This compound Acetate | Adenylate Cyclase Inhibition | 6.85 ± 0.86 | > 1 (Not sig. different from ranitidine) | [3] |
| ¹⁴C-Aminopyrine Accumulation | 7.15 ± 0.09 | Not sig. different from unity | [3] | |
| Ranitidine (Reference) | Adenylate Cyclase Inhibition | 6.92 ± 0.01 | > 1 (Not sig. different from this compound) | [3] |
| | ¹⁴C-Aminopyrine Accumulation | 6.83 ± 0.10 | Not sig. different from unity |[3] |
The data indicates that this compound exhibits competitive antagonism, as evidenced by the parallel rightward shifts in histamine concentration-response curves and Schild plot slopes not significantly different from unity.[3]
Signaling Pathway and Mechanism of Action
Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate the Gαs subunit. This initiates a signaling cascade involving adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). In gastric parietal cells, this pathway culminates in the activation of the H⁺/K⁺-ATPase proton pump and subsequent acid secretion. This compound competitively blocks the initial step of this cascade by preventing histamine from binding to the H₂ receptor.
Caption: H₂ receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's H₂ receptor antagonism relies on robust in vitro functional assays. The primary methods cited involve the use of isolated gastric parietal cells to measure downstream effects of H₂ receptor activation.
-
Tissue Source: Stomach mucosa from guinea pigs.
-
Digestion: The mucosa is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to dissociate individual cells.
-
Enrichment: Parietal cells are enriched from the heterogeneous cell suspension using techniques like centrifugal elutriation or density gradient centrifugation to achieve a high-purity cell population.
-
Verification: The purity of the parietal cell fraction is confirmed, often by microscopy, identifying the cells by their characteristic large size and granular cytoplasm.
This assay directly measures the production of cAMP, the second messenger in the H₂ receptor pathway.
-
Cell Preparation: Isolated and enriched guinea-pig parietal cells are used.[3]
-
Incubation: Cells are incubated with varying concentrations of histamine (agonist) in both the absence and presence of fixed concentrations of this compound.
-
Reaction: The adenylate cyclase reaction is initiated by the addition of ATP (the substrate) and allowed to proceed for a defined period.
-
Quantification: The reaction is terminated, and the amount of cAMP produced is quantified, typically using a competitive protein binding assay or radioimmunoassay.
-
Analysis: The data is used to generate histamine concentration-response curves, which are then analyzed using Schild plots to determine the pA₂ value of this compound.[3]
This method provides an indirect but reliable index of gastric acid secretion in isolated parietal cells.
-
Principle: The weakly basic radiolabeled compound, ¹⁴C-aminopyrine, accumulates in acidic compartments. Its uptake by parietal cells is therefore proportional to proton pump activity and acid secretion.
-
Cell Preparation: Isolated guinea-pig parietal cells are prepared as described above.[3]
-
Incubation: Cells are incubated with ¹⁴C-aminopyrine and various concentrations of histamine, with or without fixed concentrations of this compound.
-
Separation: After incubation, the cells are separated from the medium, typically by centrifugation through a layer of silicone oil.
-
Quantification: The radioactivity within the cell pellet is measured using liquid scintillation counting.
-
Analysis: The results are expressed as the ratio of intracellular to extracellular ¹⁴C-aminopyrine concentration. These values are used to construct concentration-response curves for Schild plot analysis to determine the pA₂ value.[3]
Experimental Workflow for pA₂ Determination
The determination of a pA₂ value via Schild analysis is a cornerstone for classifying competitive antagonists. The workflow involves generating multiple agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist.
Caption: Experimental workflow for determining pA₂ via Schild plot analysis.
Conclusion
The in vitro data robustly characterizes this compound as a potent, specific, and competitive histamine H₂ receptor antagonist. Functional assays using isolated guinea-pig parietal cells consistently yield pA₂ values indicating a potency similar to that of ranitidine.[3] The methodologies of adenylate cyclase activity measurement and ¹⁴C-aminopyrine accumulation, coupled with Schild plot analysis, provide a clear and quantitative framework for understanding its mechanism of action at the molecular and cellular levels. These findings underpin its clinical efficacy as a gastric acid suppressant.[5][6]
References
- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pa2 determination | PPTX [slideshare.net]
- 3. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biologic characteristics of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, this compound acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Roxatidine Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine acetate is a potent and specific competitive histamine H2-receptor antagonist. It is a pro-drug that is rapidly converted in the body to its active metabolite, this compound. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound acetate, summarizing key findings from in vitro and in vivo studies. The document covers its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology in various preclinical models. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.
Introduction
This compound acetate is a second-generation histamine H2-receptor antagonist developed for the treatment of acid-peptic disorders, including gastric and duodenal ulcers.[1] Unlike earlier H2-receptor antagonists such as cimetidine, this compound acetate possesses a different chemical structure, which contributes to its distinct pharmacological profile.[2] Following oral administration, it undergoes rapid and almost complete absorption and is subsequently deacetylated to its active form, this compound.[1][3] This guide focuses on the preclinical data that have characterized the pharmacological and toxicological properties of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[4][5] By blocking the binding of histamine, it inhibits the downstream signaling cascade that leads to the activation of the H+/K+-ATPase proton pump and subsequent secretion of gastric acid.[5]
Signaling Pathway of Histamine H2 Receptor-Mediated Gastric Acid Secretion
The binding of histamine to the H2-receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell. This compound competitively inhibits the initial step of this cascade.
Pharmacodynamics
The primary pharmacodynamic effect of this compound acetate is the dose-dependent inhibition of gastric acid secretion. This has been demonstrated in various in vitro and in vivo preclinical models.
In Vitro Receptor Binding and Activity
The affinity of this compound for the histamine H2-receptor has been quantified using pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve.
| Compound | Preparation | pA2 Value | Reference(s) |
| This compound | Guinea Pig Atrium | 7.0 | [6] |
| This compound Acetate | Guinea Pig Parietal Cells | 7.15 ± 0.09 | [7] |
| This compound | Guinea Pig Parietal Cells | 7.03 ± 0.02 | [7] |
| Ranitidine | Guinea Pig Parietal Cells | 6.83 ± 0.10 | [7] |
Note: Higher pA2 values indicate greater antagonist potency.
In Vivo Inhibition of Gastric Acid Secretion
This compound acetate has been shown to be a potent inhibitor of gastric acid secretion in both rats and dogs, stimulated by various secretagogues.
| Species | Model | Secretagogue | This compound Acetate Potency | Reference(s) |
| Rat | Pylorus Ligation | Basal | More potent than cimetidine | [8] |
| Dog | Heidenhain Pouch | Histamine (maximal) | 3-6 times more potent than cimetidine | [4] |
| Dog | Heidenhain Pouch | Food | 3-6 times more potent than cimetidine | [4] |
Note: Specific ED50 values for this compound acetate in these preclinical models are not consistently reported in the available literature.
Pharmacokinetics
The pharmacokinetic profile of this compound acetate is characterized by its rapid conversion to the active metabolite, this compound.
| Parameter | Species | Value | Reference(s) |
| Absorption | |||
| Bioavailability | Human | >95% (oral) | [1][3] |
| Tmax (this compound) | Human | ~3 hours (granulated capsule) | [9] |
| Distribution | |||
| Protein Binding | Human | 5-7% | [9] |
| Metabolism | |||
| Primary Metabolite | - | This compound (active) | [1][3] |
| Metabolism in Liver Homogenates | Rat, Dog | Oxygenation of the piperidine ring | [10] |
| Elimination | |||
| Half-life (this compound) | Human | 5-6 hours | [11] |
Toxicology
The preclinical safety evaluation of this compound acetate has indicated a favorable safety profile.
| Study Type | Species | Route of Administration | Finding | Reference(s) |
| Acute Toxicity | ||||
| LD50 | Mouse | Oral | 509 mg/kg | [12] |
| LD50 | Rat | Oral | 755 mg/kg | [12] |
| LD50 | Rat | Intraperitoneal | 227 mg/kg | [12] |
| LD50 | Mouse | Subcutaneous | 384 mg/kg | [12] |
| LD50 | Rat | Subcutaneous | 595 mg/kg | [12] |
| LD50 | Mouse | Intravenous | 83 mg/kg | [12] |
| LD50 | Rat | Intravenous | 110 mg/kg | [12] |
| Other | ||||
| Antiandrogenic Activity | Rat | - | No antiandrogenic effects observed | [8] |
| Hepatic Enzymes | Rat | - | No influence on drug-metabolizing enzymes in the liver | [8] |
Note: Detailed data from sub-chronic, chronic, reproductive, and carcinogenicity studies are not extensively published.
Experimental Protocols
Histamine H2-Receptor Binding Assay (Schild Analysis)
This method is used to determine the affinity of a competitive antagonist like this compound.
Protocol:
-
Tissue Preparation: An isolated tissue preparation expressing histamine H2-receptors, such as the guinea pig right atrium, is suspended in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature.[6]
-
Agonist Concentration-Response: A cumulative concentration-response curve to histamine is obtained by progressively increasing the histamine concentration in the organ bath and measuring the response (e.g., increase in heart rate).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.
-
Shifted Agonist Curve: In the continued presence of this compound, a second histamine concentration-response curve is generated. A competitive antagonist will cause a rightward shift of this curve.[13]
-
Multiple Concentrations: The procedure is repeated with at least two other concentrations of this compound.
-
Dose Ratio Calculation: For each concentration of this compound, the dose ratio (DR) is calculated as the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.
-
Schild Plot: A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.[13][14]
-
pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[14]
Pylorus Ligation (Shay Rat) Model for Gastric Acid Secretion
This in vivo model is used to assess the antisecretory activity of compounds.[15][16]
Protocol:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24 to 48 hours before the experiment, with free access to water.[15][16]
-
Drug Administration: this compound acetate or the vehicle control is administered, typically 30-60 minutes before the surgical procedure.
-
Surgical Procedure: The animal is anesthetized (e.g., with ether or ketamine/xylazine). A midline abdominal incision is made, and the stomach is exposed. The pylorus is carefully ligated with a silk suture, ensuring that the blood supply is not compromised.[8] The abdominal wall is then sutured.[13]
-
Gastric Juice Accumulation: The animal is allowed to recover in a cage for a specified period (e.g., 4 to 19 hours) to allow for the accumulation of gastric secretions.[13][17]
-
Sample Collection: At the end of the period, the animal is sacrificed. The abdomen is opened, and another ligature is placed at the esophageal end of the stomach. The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.
-
Analysis: The volume of the gastric juice is measured. After centrifugation, the pH of the supernatant is determined. The total acidity is measured by titrating an aliquot of the supernatant with 0.01 N NaOH to a pH of 7.0, using a pH meter or an indicator.[16]
Heidenhain Pouch Dog Model
This is a chronic model for studying gastric acid secretion from a vagally denervated portion of the stomach.[18][19]
Protocol:
-
Surgical Preparation: A pouch is surgically created from the fundic part of the stomach, which is rich in parietal cells. This pouch is separated from the main stomach but retains its blood supply. The vagal nerve supply to the pouch is severed, making it responsive primarily to humoral stimuli.[19] The pouch is drained to the exterior via a cannula.
-
Animal Recovery: The dog is allowed to recover fully from the surgery before being used in experiments.
-
Experiment: After a fasting period, basal gastric secretions are collected from the pouch. A secretagogue such as histamine or pentagastrin is then infused intravenously at a constant rate to stimulate acid secretion.[4][20]
-
Drug Administration: this compound acetate or vehicle is administered (e.g., intravenously or orally) at a specified time relative to the start of the secretagogue infusion.
-
Sample Collection and Analysis: Gastric juice is collected from the pouch at regular intervals (e.g., every 15 minutes). The volume of secretion is measured, and the acid concentration is determined by titration with a standard base.
-
Data Analysis: The inhibitory effect of this compound acetate is calculated as the percentage reduction in acid output compared to the control (vehicle-treated) period.
Conclusion
The preclinical data for this compound acetate and its active metabolite, this compound, demonstrate that it is a potent and specific competitive histamine H2-receptor antagonist. In vitro studies have confirmed its affinity for the H2-receptor, and in vivo models in rats and dogs have established its efficacy in inhibiting gastric acid secretion. The compound exhibits a favorable pharmacokinetic profile with rapid conversion to its active form and a good safety profile in acute toxicity studies. This comprehensive preclinical pharmacological profile has supported its clinical development and use as an effective agent for the management of acid-peptic disorders. Further research into its long-term safety and potential applications in other therapeutic areas may be warranted.
References
- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 3. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biologic characteristics of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 6. Effects of a new histamine H2-receptor antagonist, Z-300, on gastric secretion and gastro-duodenal lesions in rats: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 8. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemoneurolysis of the canine gastric submucosa. Effects on surgically-induced gastric hypersecretion on the Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 15. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Inhibition of food-stimulated acid secretion (intragastric titration) by this compound acetate. Dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Experimental models in studying gastric secretion in dogs: innervated pouch, denervated pouch, cervical esophagostomy. Execution, monitoring, use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoneurolysis of the canine gastric submucosa. Effects on Heidenhain pouch secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Roxatidine's Effect on Histamine-Induced Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of roxatidine, a potent histamine H2-receptor antagonist, on the inhibition of histamine-induced gastric acid secretion. The document synthesizes in vitro and in vivo data, details experimental methodologies, and visualizes key pathways to support research and development in the field of gastric acid-related disorders.
Executive Summary
This compound acetate is a specific and competitive histamine H2-receptor antagonist that, upon oral administration, is rapidly deacetylated to its active metabolite, this compound.[1] Extensive research has demonstrated that this compound effectively inhibits both basal and histamine-stimulated gastric acid secretion. Its mechanism of action involves the competitive blockade of histamine H2 receptors on gastric parietal cells, thereby inhibiting the downstream signaling cascade responsible for proton pump activation. In vitro studies have established its potency, which is comparable to or greater than that of ranitidine and significantly higher than that of cimetidine.[1][2] These findings are consistently supported by in vivo studies in various animal models, including rats and dogs, where this compound has been shown to be a potent inhibitor of gastric acid secretion.[2][3]
Mechanism of Action: H2 Receptor Blockade
Histamine-induced gastric acid secretion is a well-characterized physiological process. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of gastric parietal cells. This ligand-receptor interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various proteins, ultimately resulting in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This process drives the secretion of hydrogen ions into the gastric lumen.
This compound exerts its inhibitory effect by competitively antagonizing the binding of histamine to the H2 receptor. This blockade prevents the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, thereby reducing the stimulation of the proton pump and decreasing gastric acid secretion.[1] Notably, this compound does not affect gastric acid secretion stimulated by agents that bypass the H2 receptor, such as dibutyryl cyclic adenosine monophosphate.[1]
In Vitro Efficacy
The in vitro potency of this compound and its prodrug, this compound acetate, has been evaluated in isolated tissues and cells. These studies provide a direct measure of the drug's interaction with the H2 receptor and its effect on the initial stages of the acid secretion pathway.
Quantitative In Vitro Data
| Compound | Preparation | Assay | Parameter | Value | Reference |
| This compound | Isolated guinea pig atrium | H2-receptor antagonism | pA2 | 7.0 | [3] |
| This compound | Isolated rabbit gastric glands | Inhibition of histamine-induced [¹⁴C]aminopyrine accumulation | IC50 | 1.58 ± 0.6 µM | |
| This compound Acetate | Isolated rabbit gastric glands | Inhibition of histamine-induced [¹⁴C]aminopyrine accumulation | IC50 | 3.16 ± 0.84 µM |
Experimental Protocols
3.2.1 H2-Receptor Antagonism in Isolated Guinea Pig Atrium
A common method to determine the H2-receptor antagonistic activity is to use the isolated guinea pig atrium, where histamine induces a positive chronotropic effect via H2 receptors.
Protocol Steps:
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Recording: The spontaneous beating rate of the atria is recorded using an isometric force transducer.
-
Histamine Stimulation: A cumulative concentration-response curve for histamine is generated to establish a baseline.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a predetermined period.
-
Second Histamine Response: A second histamine concentration-response curve is generated in the presence of this compound.
-
Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of this compound) is calculated. This process is repeated for several concentrations of this compound. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value is determined from this plot.
3.2.2 Inhibition of [¹⁴C]Aminopyrine Accumulation in Isolated Rabbit Gastric Glands
The accumulation of the weak base [¹⁴C]aminopyrine is an indirect measure of acid production in isolated gastric glands.
Protocol Steps:
-
Gland Isolation: Gastric glands are isolated from the stomach of a rabbit using collagenase digestion.
-
Incubation with Antagonist: The isolated glands are pre-incubated with varying concentrations of this compound or this compound acetate.
-
Radiolabeling and Stimulation: [¹⁴C]aminopyrine is added to the gland suspension, followed by stimulation with a fixed concentration of histamine (e.g., 10⁻⁴ M).
-
Incubation: The mixture is incubated, typically for 30 minutes at 37°C, to allow for acid production and aminopyrine accumulation.
-
Separation and Lysis: The glands are separated from the incubation medium by centrifugation. The gland pellet is then lysed.
-
Measurement: The amount of radioactivity in the lysed glands is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition (IC50) of the histamine-stimulated aminopyrine accumulation is calculated.
In Vivo Efficacy
In vivo studies in animal models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug in a whole-organism context. This compound has been shown to be a potent inhibitor of histamine-induced gastric acid secretion in both rats and dogs.
Quantitative In Vivo Data
| Species | Model | Stimulation | Administration Route | Parameter | Value | Reference |
| Dog | Heidenhain Pouch | Maximal Histamine Dosing | Intravenous/Oral | Potency vs. Cimetidine | 3-6 times more potent | [3] |
| Rat | General | Histamine | Intraduodenal/Intraperitoneal | Potency vs. Cimetidine | More potent | [1][2] |
Experimental Protocols
4.2.1 Histamine-Induced Gastric Acid Secretion in Heidenhain Pouch Dogs
The Heidenhain pouch dog model is a classic and reliable method for studying gastric secretion from a vagally denervated portion of the stomach.
Protocol Steps:
-
Animal Preparation: Dogs surgically prepared with a Heidenhain pouch are fasted overnight but allowed free access to water.
-
Basal Secretion: Basal gastric juice is collected from the pouch to establish a baseline.
-
Histamine Stimulation: A continuous intravenous infusion of histamine is initiated to achieve a steady-state of acid secretion.
-
Sample Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15 minutes).
-
Drug Administration: Once a stable plateau of acid secretion is reached, this compound is administered, typically intravenously or orally.
-
Post-treatment Collection: Gastric juice collection continues to measure the inhibitory effect of the drug.
-
Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The total acid output is calculated.
-
Data Analysis: The percentage inhibition of histamine-stimulated acid secretion is calculated for different doses of this compound to determine its potency.
4.2.2 Histamine-Induced Gastric Acid Secretion in Pylorus-Ligated Rats
The pylorus-ligated rat model is widely used for screening the antisecretory activity of compounds.
Protocol Steps:
-
Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) with access to water.
-
Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pylorus is then ligated to allow for the accumulation of gastric secretions.
-
Drug and Stimulant Administration: this compound is administered (e.g., intraduodenally or intraperitoneally) immediately after pylorus ligation. Histamine is administered subcutaneously to stimulate acid secretion.
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours).
-
Sample Collection: The rats are euthanized, and the stomachs are removed. The accumulated gastric juice is collected.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration.
-
Data Analysis: The total acid output is calculated, and the inhibitory effect of this compound is compared to a control group that received only the vehicle and histamine.
Conclusion
The data presented in this technical guide unequivocally demonstrate that this compound is a potent and specific competitive antagonist of the histamine H2 receptor. Both in vitro and in vivo studies consistently show its efficacy in inhibiting histamine-induced gastric acid secretion. Its potency is comparable to or greater than that of other established H2-receptor antagonists like ranitidine and cimetidine. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's pharmacological properties. This comprehensive understanding of its mechanism and efficacy is essential for its continued application and for the development of novel therapies for acid-related gastrointestinal disorders.
References
- 1. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new histamine H2-receptor antagonist, Z-300, on gastric secretion and gastro-duodenal lesions in rats: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Properties of Roxatidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxatidine, a histamine H2-receptor antagonist traditionally used for treating gastric and duodenal ulcers, has demonstrated significant anti-inflammatory and anti-allergic properties beyond its antisecretory functions.[1][2] This technical guide synthesizes current research findings, elucidating the molecular mechanisms, summarizing key quantitative data from preclinical models, and providing detailed experimental protocols. The primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4] These actions lead to a reduction in the expression and release of critical inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β.[1][2][5] The presented data underscores this compound's potential as a therapeutic agent for various inflammatory and allergic conditions, such as atopic dermatitis and mast cell-mediated allergies.[1][5]
Introduction
This compound is the active metabolite of this compound acetate hydrochloride, a second-generation histamine H2-receptor antagonist.[1][2] While its efficacy in reducing gastric acid secretion is well-established, a growing body of evidence reveals its potent immunomodulatory effects.[6][7] Studies have shown that this compound can attenuate inflammatory responses in a variety of cell types, including mast cells, macrophages, and keratinocytes.[1][3][5] Its ability to inhibit key signaling cascades positions it as a molecule of interest for repositioning in inflammatory disease therapy.[5] This document provides a comprehensive overview of the scientific evidence supporting the anti-inflammatory role of this compound.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily by targeting and inhibiting the NF-κB and p38 MAPK signaling pathways, which are central to the inflammatory response.[1][3][4]
-
NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, translocating to the nucleus to promote the transcription of pro-inflammatory genes.[8] this compound has been shown to inhibit the degradation of IκBα and prevent the subsequent nuclear translocation of the NF-κB p65 subunit in stimulated keratinocytes and mast cells.[1][5] This blockade effectively halts the production of downstream inflammatory cytokines.[5]
-
p38 MAPK Pathway: The p38 MAPK pathway is another critical route for inflammatory signal transduction.[9] Research indicates that this compound attenuates the phosphorylation of key components in this pathway, specifically MKK3/6 and MK2, in stimulated mast cells.[1] By doing so, it disrupts the signaling cascade that would otherwise lead to cytokine production.
-
Caspase-1 Activation: this compound also suppresses the activation of caspase-1, an enzyme crucial for the conversion of pro-IL-1β into its active, secreted form.[1][2] This directly limits the bioavailability of one of the most potent pyrogenic cytokines.
The following diagram illustrates the points of intervention for this compound within these inflammatory pathways.
Caption: this compound's inhibition of NF-κB, p38 MAPK, and Caspase-1 pathways.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The tables below summarize key findings.
Table 1: In Vitro Effects of this compound on Pro-Inflammatory Cytokine Expression
| Cell Line | Stimulant | Cytokine | Concentration of this compound | % Inhibition / Reduction | Reference |
| HMC-1 (Human Mast Cells) | PMACI | TNF-α (mRNA) | 25 µM | Significant reduction | [1] |
| HMC-1 (Human Mast Cells) | PMACI | IL-6 (mRNA) | 25 µM | Significant reduction | [1] |
| HMC-1 (Human Mast Cells) | PMACI | IL-1β (mRNA) | 25 µM | Significant reduction | [1] |
| RAW 264.7 (Macrophages) | LPS | Pro-inflammatory cytokines | Not specified | Suppression reported | [5] |
| HaCaT (Keratinocytes) | TNF-α/IFN-γ | VCAM-1 | Not specified | Inhibition reported | [5] |
Table 2: In Vivo Effects of this compound in Murine Models of Inflammation
| Model | Parameter Measured | Treatment | Result | Reference |
| Compound 48/80-induced Anaphylaxis | Serum TNF-α | This compound (20 mg/kg) | Significant reduction | [1] |
| Compound 48/80-induced Anaphylaxis | Serum IL-6 | This compound (20 mg/kg) | Significant reduction | [1] |
| Compound 48/80-induced Anaphylaxis | Serum IL-1β | This compound (20 mg/kg) | Significant reduction | [1] |
| Contact Hypersensitivity (CHS) | Ear Swelling | This compound | Significant reduction | [1][2] |
| Atopic Dermatitis (AD) | Serum IgE Levels | This compound Acetate | Significant decrease | [5] |
| Atopic Dermatitis (AD) | Serum Histamine Levels | This compound Acetate | Significant decrease | [5] |
| Atopic Dermatitis (AD) | Dorsal Skin IL-6 Levels | This compound Acetate | Significant suppression | [5][10] |
| Breast Implant-induced Fibrosis | Serum TGF-β | This compound | Reduction | [3] |
Detailed Experimental Protocols
The following sections describe the methodologies used in key experiments to validate the anti-inflammatory properties of this compound.
In Vitro Mast Cell Stimulation
This protocol describes the stimulation of the human mast cell line (HMC-1) to induce an inflammatory response.
-
Cell Culture: HMC-1 cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Cells are seeded and stabilized. Prior to stimulation, cells are treated with varying concentrations of this compound (e.g., 6.25, 12.5, 25 µM) or vehicle (DMSO) for 1 hour.[4]
-
Stimulation: Inflammation is induced by adding Phorbol 12-myristate 13-acetate (PMA, 50 nM) and calcium ionophore A23187 (1 µM) (collectively PMACI) to the culture medium.
-
Incubation: Cells are incubated for specified periods depending on the downstream assay (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Analysis: Supernatants are collected for cytokine measurement via ELISA, and cell lysates are prepared for Western blot or RT-PCR analysis.
In Vivo Compound 48/80-Induced Anaphylactic Shock Model
This protocol outlines the induction of systemic anaphylaxis in mice to evaluate the in vivo effects of this compound.
-
Animal Acclimatization: Male ICR mice (e.g., 5 weeks old) are acclimatized for at least one week with free access to food and water.
-
Drug Administration: Mice are orally administered this compound (e.g., 20 mg/kg) or a control vehicle one hour prior to the induction of shock.
-
Induction of Anaphylaxis: A lethal systemic anaphylactic shock is induced via an intraperitoneal injection of compound 48/80 (8 mg/kg).
-
Monitoring: Mortality is monitored for 1 hour after the injection. Survival rates are recorded and compared between treatment groups.
-
Sample Collection: For mechanistic studies, blood is collected via cardiac puncture immediately after sacrifice to measure serum levels of histamine and cytokines.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction: Following cell treatment and stimulation, total protein is extracted from cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-p38, p38, p65, IκBα, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The general workflow for these experimental investigations is depicted below.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
The evidence strongly supports that this compound possesses significant anti-inflammatory properties, mediated by the dual inhibition of the NF-κB and p38 MAPK signaling pathways.[1][3] Its ability to reduce the production of a range of inflammatory mediators in both in vitro and in vivo models highlights its therapeutic potential for allergic and inflammatory diseases.[1][2] While traditionally known as an H2-receptor antagonist, these findings suggest a broader immunomodulatory role that is independent of its effects on gastric acid.[11]
Future research should focus on:
-
Elucidating the precise molecular binding targets of this compound within the inflammatory cascades.
-
Conducting preclinical studies in more complex chronic inflammatory disease models.
-
Evaluating the safety and efficacy of topical or systemic this compound formulations in human clinical trials for conditions like atopic dermatitis or psoriasis.
Given its established safety profile as a gastric ulcer treatment, this compound represents a promising candidate for drug repositioning in the field of inflammation.[5][6]
References
- 1. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Biological Characteristics of Roxatidine Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological characteristics of roxatidine acetate, a potent histamine H2-receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetics, pharmacodynamics, chemical synthesis, and analytical methodologies.
Chemical Properties and Synthesis
This compound acetate is chemically known as 2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide. It is a prodrug that is rapidly converted in the body to its active metabolite, this compound.
Table 1: Chemical and Physical Properties of this compound Acetate Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C19H28N2O4・HCl | [1] |
| Molecular Weight | 384.9 g/mol | [1] |
| CAS Number | 93793-83-0 | [1] |
| Melting Point | 145-146 °C | [2] |
| Water Solubility | 77 mg/mL | [2] |
| logP | -0.53 | [1] |
Synthesis of this compound Acetate Hydrochloride
The synthesis of this compound acetate hydrochloride typically involves a multi-step process, which can be generalized from various patented methods. A common synthetic route is outlined below.
Experimental Protocol: Generalized Synthesis of this compound Acetate Hydrochloride
A representative synthesis of this compound acetate hydrochloride can be described in the following stages:
-
Formation of 3-(1-piperidinylmethyl)phenol: This intermediate is synthesized through the reductive amination of m-hydroxybenzaldehyde with piperidine.[3]
-
Etherification: The resulting phenol is then reacted with a 3-halopropylamine derivative, such as N-(3-bromopropyl)phthalimide, via a Williamson ether synthesis.[3]
-
Deprotection: The phthalimide protecting group is removed, typically using hydrazine hydrate, to yield 3-(3-(1-piperidinylmethyl)phenoxy)propylamine.[3]
-
Amidation and Esterification: The amine is then acylated. This can be achieved in a two-step process by first reacting with glycolic acid to form this compound, which is subsequently acetylated with acetic anhydride.[3] Alternatively, a one-pot reaction can be employed where the amine is reacted with a reagent like acetyl chloride in the presence of a suitable base.[4]
-
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the this compound acetate base with hydrochloric acid in an appropriate solvent system, such as ethanol-acetone.
Note: The specific reagents, solvents, and reaction conditions may vary depending on the patented procedure.
Biological Characteristics and Mechanism of Action
This compound acetate is a competitive antagonist of the histamine H2 receptor. Its biological activity is primarily attributed to its active metabolite, this compound, which is formed by the rapid hydrolysis of the acetate group by esterases in the small intestine, plasma, and liver.[5]
Mechanism of Action at the H2 Receptor
This compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the histamine-induced stimulation of adenylyl cyclase, thereby preventing the subsequent increase in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to decreased activation of protein kinase A (PKA), which in turn reduces the activity of the H+/K+-ATPase proton pump, the final step in gastric acid secretion.[6] This results in a dose-dependent suppression of both basal and stimulated gastric acid secretion.[6]
Diagram 1: Histamine H2 Receptor Signaling Pathway
Caption: Signaling cascade of the histamine H2 receptor and its inhibition by this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound acetate is the inhibition of gastric acid secretion. Clinical studies have demonstrated its efficacy in increasing intragastric pH.
Table 2: In Vitro Potency of this compound and Related Compounds
| Compound | Assay | Potency (pA2 value) | Reference(s) |
| This compound Acetate | Adenylate cyclase inhibition in guinea-pig parietal cells | 6.85 ± 0.86 | [7] |
| This compound | Adenylate cyclase inhibition in guinea-pig parietal cells | 7.14 ± 0.04 | [7] |
| Ranitidine | Adenylate cyclase inhibition in guinea-pig parietal cells | 6.92 ± 0.01 | [7] |
| This compound Acetate | 14C-aminopyrine accumulation in guinea-pig parietal cells | 7.15 ± 0.09 | [7] |
| This compound | 14C-aminopyrine accumulation in guinea-pig parietal cells | 7.03 ± 0.02 | [7] |
| Ranitidine | 14C-aminopyrine accumulation in guinea-pig parietal cells | 6.83 ± 0.10 | [7] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Models for Assessing Anti-Secretory Activity
Experimental Protocol: Pylorus-Ligated Rat Model
The pylorus-ligated (Shay) rat model is a standard in vivo assay to evaluate the anti-secretory activity of compounds.
-
Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.[8][9]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated. Care is taken to avoid damage to the blood supply.[9][10]
-
Drug Administration: The test compound (this compound acetate) or vehicle is administered orally or intraduodenally immediately after ligation.[10]
-
Sample Collection: After a set period (typically 4-19 hours), the animals are sacrificed, and the stomach is removed.[9][10]
-
Analysis: The gastric contents are collected, and the volume, pH, and total acidity (by titration with NaOH) are determined. The stomach lining is also examined for ulcer formation.[8][10]
Pharmacokinetics
This compound acetate is well-absorbed orally, with a bioavailability of over 95%.[5] It is a prodrug and is not detectable in plasma or urine; therefore, pharmacokinetic studies are based on the measurement of its active metabolite, this compound.[11]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dose (Formulation) | Tmax (h) | t½ (h) | % of Dose Excreted in Urine (as this compound) | Reference(s) |
| 25-100 mg (Powder capsule) | ~1 | - | - | [11] |
| 75 mg (Granulated capsule) | ~3 | ~6 | 55-60% | [11] |
| 37.5 mg (Capsule) | - | - | - | [12] |
| 75 mg (Capsule) | - | - | - | [12] |
| 150 mg (Capsule) | - | - | - | [12] |
Note: Tmax is the time to reach maximum plasma concentration, and t½ is the elimination half-life.
Pharmacokinetic parameters such as clearance (CL/F) and volume of distribution (Vd/F), when adjusted for body surface area or body weight, are comparable between pediatric and adult populations.[12] Steady-state plasma concentrations of this compound are typically reached by the fourth dose with repeated daily administration.[11]
Analytical Methodology
High-performance liquid chromatography (HPLC) is a common and reliable method for the quantitative determination of this compound in biological matrices.
Experimental Protocol: HPLC Analysis of this compound in Human Plasma
The following protocol is a representative example of an HPLC method for this compound analysis:
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are loaded onto a conditioned C18 SPE cartridge.
-
The cartridge is washed with water and a low-concentration methanol solution.
-
This compound is eluted with methanol.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 20 mM KH2PO4, pH 7.0) and acetonitrile in a ratio of approximately 5:1 (v/v).
-
Flow Rate: A standard flow rate is maintained.
-
Detection: UV detection at a specific wavelength.
-
Internal Standard: Ranitidine is often used as an internal standard.
-
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the samples is determined by interpolation.
Diagram 2: Workflow for HPLC Analysis of this compound
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound acetate [drugcentral.org]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. CN101717363B - Method for preparing this compound acetate hydrochloride - Google Patents [patents.google.com]
- 5. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 9. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the H(2) blocker this compound acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Roxatidine Hydrochloride: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the synthesis of Roxatidine Hydrochloride, a potent H2 receptor antagonist. The information is compiled for research and development purposes, focusing on a common and well-documented synthetic route.
Introduction
This compound, chemically known as 2-acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide, is a third-generation histamine H2 receptor antagonist. It effectively suppresses gastric acid secretion and is used in the treatment of various acid-related gastrointestinal disorders. The hydrochloride salt of this compound acetate is the common pharmaceutical form. This protocol outlines a widely utilized synthetic pathway starting from m-hydroxybenzaldehyde.
Overall Reaction Scheme
The synthesis of this compound hydrochloride is a multi-step process that can be summarized by the following general scheme:
-
Reductive Amination: m-Hydroxybenzaldehyde is reacted with piperidine to form 3-(piperidin-1-ylmethyl)phenol.
-
Etherification: The phenolic hydroxyl group of 3-(piperidin-1-ylmethyl)phenol is etherified.
-
Amine Formation: The intermediate is converted to 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine.
-
Amidation & Acetylation: The primary amine is acylated and acetylated to yield this compound acetate.
-
Salt Formation: this compound acetate is converted to its hydrochloride salt.
Experimental Protocols
This section details the experimental procedures for a representative synthesis of this compound hydrochloride.
Step 1: Synthesis of 3-(piperidin-1-ylmethyl)phenol
This step involves the reductive amination of m-hydroxybenzaldehyde with piperidine.
-
Materials:
-
Procedure:
-
In a reaction vessel, dissolve m-hydroxybenzaldehyde and piperidine in methanol at room temperature (25 ± 5 °C).[2]
-
Slowly add the reducing agent (e.g., potassium borohydride) to the solution.[2] The reaction is exothermic and may require cooling to maintain the temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the methanol is removed under reduced pressure.[2]
-
The product, 3-(piperidin-1-ylmethyl)phenol, is then isolated.
-
Step 2: Synthesis of Intermediates
There are multiple routes to introduce the aminopropyl side chain. One common method involves condensation with a protected amine followed by deprotection.
-
Route A: Using N-(3-bromopropyl)phthalimide
-
Condense 3-(piperidin-1-ylmethyl)phenol with N-(3-bromopropyl)phthalimide in the presence of a base to form N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}phthalimide.[2]
-
The phthalimide protecting group is then removed by hydrazine hydrolysis to yield 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine.[2]
-
-
Route B: Using 3-chloropropylamine
-
Condense 3-(piperidin-1-ylmethyl)phenol with 3-chloropropylamine hydrochloride in a high-boiling solvent like DMF at elevated temperatures (e.g., 90-95°C) in the presence of a strong base like sodium hydride.[3] This directly yields 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine.
-
Step 3: Synthesis of this compound Acetate
This step involves the acylation of the primary amine.
-
Materials:
-
Procedure (using acetoxyacetyl chloride):
-
Dissolve 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine and triethylamine in an anhydrous solvent and cool the mixture to 0-10 °C.[1]
-
Slowly add a solution of acetoxyacetyl chloride in the same solvent.
-
After the reaction is complete, the mixture is filtered and the solvent is evaporated under reduced pressure to yield crude this compound acetate.[1]
-
Step 4: Synthesis of this compound Hydrochloride
The final step is the formation of the hydrochloride salt to improve stability and solubility.
-
Materials:
-
Procedure:
-
Dissolve the crude this compound acetate in a mixture of anhydrous ethanol and acetone.[1]
-
Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent until the pH reaches 5.0-6.0.[1][4]
-
The this compound hydrochloride will precipitate as a white solid.[1]
-
The solid is collected by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum to yield the final product.[5]
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature.
Table 1: Reactants and Conditions for the Synthesis of 3-(piperidin-1-ylmethyl)phenol
| Parameter | Value | Reference |
| Starting Material | m-Hydroxybenzaldehyde | [1][2][3] |
| Reagent | Piperidine | [1][2][3] |
| Reducing Agent | KBH₄ or NaBH₄ | [1][3] |
| Solvent | Methanol | [2] |
| Temperature | 25 ± 5 °C | [2] |
| Reaction Time | Monitored by TLC | [2] |
| Yield | Quantitative | [2] |
Table 2: Conditions for the Synthesis of this compound Acetate Hydrochloride from 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine
| Parameter | Value | Reference |
| Acylating Agent | Acetoxyacetyl chloride | [1] |
| Base | Triethylamine | [1] |
| Solvent | Toluene | [1] |
| Temperature (Acylation) | 0-10 °C | [1] |
| Salt Formation | Dry HCl gas in Ethanol/Acetone | [1] |
| Final pH | 5.0-6.0 | [1] |
| Overall Yield | ~68% | [3][4] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Caption: Synthetic pathway of this compound Hydrochloride.
Signaling Pathways and Logical Relationships
While this compound hydrochloride itself does not have a signaling pathway in the context of its synthesis, its mechanism of action as a drug involves the histamine H2 receptor signaling pathway. The following diagram illustrates this biological pathway.
References
- 1. CN1986535A - Synthesis process of this compound acetate hydrochloride - Google Patents [patents.google.com]
- 2. CN103058958A - Synthetic method of this compound acetate hydrochloride - Google Patents [patents.google.com]
- 3. Synthetic method for preparing this compound acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102993121A - Synthetic method for preparing this compound acetate hydrochloride with high purity - Google Patents [patents.google.com]
- 5. CN101717363B - Method for preparing this compound acetate hydrochloride - Google Patents [patents.google.com]
Application Note: HPLC Method for the Quantification of Roxatidine in Human Plasma
Introduction
Roxatidine is a selective histamine H2-receptor antagonist used for the treatment of gastric ulcers. It is the active metabolite of the prodrug this compound acetate, which is rapidly converted following oral administration.[1][2] Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a rapid, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma samples.[1][3]
Principle
This method involves the isolation of this compound and an internal standard (IS), ranitidine, from human plasma using solid-phase extraction (SPE). The extracted analytes are then separated on a C8 reversed-phase column and quantified using a UV detector.[1] The method has been validated for linearity, precision, accuracy, and recovery.[1][3]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (99.5% purity), Ranitidine (Internal Standard).[1]
-
Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Chemicals: Potassium dihydrogen phosphate (KH2PO4), 25% Ammonia solution.[1]
-
Extraction Cartridges: Octadecyl (C8) disposable solid-phase extraction cartridges.[1]
-
Plasma: Drug-free human plasma, stored at -80°C until use.[1]
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Column: Nova-Pak® C8, 150 mm × 3.9 mm, 4 µm particle size.[1]
-
Data Acquisition: Chromatography data station for peak integration and analysis.
The detailed chromatographic conditions are summarized in the table below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Nova-Pak® C8 (150 x 3.9 mm, 4 µm)[1] |
| Mobile Phase | 20 mM KH2PO4 (pH 7.0) : Acetonitrile (5:1, v/v)[1][3] |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 298 nm[1] |
| Injection Volume | 50 µL[1] |
| Column Temperature | 40°C[1] |
| Run Time | 8 minutes[1] |
| Retention Time | Ranitidine (IS): ~3.5 min; this compound: ~7.7 min[1] |
Preparation of Solutions
-
Stock Solutions (10% ACN): Prepare stock solutions of this compound and ranitidine (IS) in 10% acetonitrile and store at 4°C.[1]
-
Calibration Standards & Quality Control (QC) Samples: Prepare working solutions by diluting the stock solutions. Spike drug-free plasma with the appropriate working solutions to create calibration standards ranging from 5 to 1000 ng/mL.[1] Prepare QC samples at four concentration levels: 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 500 ng/mL (Medium QC), and 900 ng/mL (High QC).[1]
Sample Preparation Protocol (Solid-Phase Extraction)
-
Aliquot Plasma: Transfer 1 mL of plasma sample (standard, QC, or unknown) into a clean tube.[1]
-
Add Internal Standard: Add 100 µL of a 10 µg/mL ranitidine solution to each tube.[1]
-
Vortex: Vortex the samples for 30 seconds.
-
Condition SPE Cartridge: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Load Sample: Load the plasma sample onto the conditioned cartridge.
-
Wash Cartridge: Perform sequential washes:
-
Elute Analyte: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.[1]
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue with 100 µL of the mobile phase.[1]
-
Vortex & Inject: Vortex the reconstituted sample for 30 seconds and inject 50 µL into the HPLC system.[1]
Method Validation and Data
The bioanalytical method was validated according to established guidelines, demonstrating its suitability for the intended application.[1]
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 2: Linearity and Lower Limit of Quantitation (LLOQ)
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 1000 ng/mL[1][3] |
| Regression Model | Weighted linear regression (weight = 1/x²)[1] |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Within-Run Precision & Accuracy | Between-Run Precision & Accuracy |
|---|---|---|---|
| LLOQ | 5 | Within 10%[1][3] | Within 10%[1][3] |
| Low QC | 15 | Within 10%[1][3] | Within 10%[1][3] |
| Medium QC | 500 | Within 10%[1][3] | Within 10%[1][3] |
| High QC | 900 | Within 10%[1][3] | Within 10%[1][3] |
Precision is expressed as the coefficient of variation (CV), and accuracy is expressed as the relative error (RE).
Table 4: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| Low Concentration | 15 | > 87%[1] |
| High Concentration | 500 | > 87%[1] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from plasma sample preparation to HPLC analysis.
Caption: Workflow for this compound analysis in plasma.
The described HPLC-UV method provides a reliable, accurate, and precise protocol for the quantification of this compound in human plasma. The solid-phase extraction procedure ensures a clean sample extract, minimizing matrix interference. With a lower limit of quantification of 5 ng/mL and a linear range up to 1000 ng/mL, this method is well-suited for conducting pharmacokinetic and bioequivalence studies in clinical and research settings.[1][2][3]
References
Application Notes and Protocols for Evaluating Roxatidine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the efficacy of Roxatidine, a histamine H2 receptor antagonist. This compound is a potent inhibitor of gastric acid secretion and is used in the treatment of peptic ulcers and other related disorders. Its primary mechanism of action is the competitive blockade of histamine H2 receptors on gastric parietal cells.
Introduction
This compound acetate, the prodrug form, is rapidly converted to its active metabolite, this compound, after oral administration. By blocking the H2 receptor, this compound inhibits histamine-stimulated gastric acid secretion. The following protocols describe in vitro methods to quantify the potency and functional effects of this compound.
Key Cell-Based Assays
Three key cell-based assays are detailed below to provide a comprehensive in vitro evaluation of this compound's efficacy:
-
cAMP Measurement Assay: To determine the antagonistic effect of this compound on histamine-induced cyclic adenosine monophosphate (cAMP) production.
-
CRE-Luciferase Reporter Gene Assay: To measure the downstream transcriptional activation mediated by the H2 receptor signaling pathway.
-
Cell Viability Assay: To assess the cytotoxic potential of this compound on gastric epithelial cells.
cAMP Measurement Assay
This assay directly measures the intracellular cAMP levels in response to histamine stimulation in the presence or absence of this compound. A decrease in histamine-induced cAMP levels indicates the antagonistic activity of this compound.
Signaling Pathway
Experimental Protocol
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H2 receptor (CHO-H2).
Materials:
-
CHO-H2 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
This compound
-
Histamine
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed CHO-H2 cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of histamine.
-
Pre-incubation with this compound: Remove the culture medium and wash the cells with assay buffer. Add the diluted this compound solutions to the wells and incubate for 30 minutes at 37°C.
-
Histamine Stimulation: Add histamine to the wells at a final concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response) and incubate for 30 minutes at 37°C. Include wells with histamine alone (positive control) and cells with assay buffer alone (negative control).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced cAMP production for each this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Expected Data
| This compound Conc. (nM) | % Inhibition of Histamine-Induced cAMP |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 (nM) | ~12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is located upstream of a luciferase reporter gene. Activation of the H2 receptor leads to an increase in cAMP, which in turn activates CRE-mediated transcription of luciferase. This compound's antagonistic activity will result in a decrease in luciferase expression. Luciferase-based assays are highly sensitive and suitable for high-throughput screening.
Experimental Workflow
Experimental Protocol
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Expression plasmid for human histamine H2 receptor
-
Reporter plasmid containing CRE promoter driving luciferase expression (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Transfection reagent
-
This compound
-
Histamine
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Transfection: Co-transfect HEK293 cells with the H2 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with a serum-free medium. Pre-incubate the cells with serial dilutions of this compound for 30 minutes.
-
Histamine Stimulation: Stimulate the cells with histamine at its EC80 concentration for 4-6 hours.
-
Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of histamine-induced luciferase expression for each this compound concentration and determine the IC50 value.
Expected Data
| This compound Conc. (nM) | % Inhibition of Luciferase Activity |
| 0.1 | 6.1 |
| 1 | 18.3 |
| 10 | 52.4 |
| 100 | 88.9 |
| 1000 | 99.2 |
| IC50 (nM) | ~9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Cell Viability Assay
This assay is crucial to determine if the observed effects of this compound in the functional assays are due to its specific antagonism at the H2 receptor or a result of general cytotoxicity.
Experimental Protocol
Cell Line: Human gastric epithelial cells (e.g., AGS or NCI-N87).
Materials:
-
Gastric epithelial cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the gastric epithelial cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control.
-
Viability Measurement: Add the cell viability reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Expected Data
| This compound Conc. (µM) | % Cell Viability |
| 1 | 98.5 |
| 10 | 97.2 |
| 100 | 95.8 |
| 500 | 92.1 |
| 1000 | 88.4 |
| CC50 (µM) | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A high CC50 value indicates low cytotoxicity.
Summary of Quantitative Data
| Assay | Parameter | This compound (Hypothetical Value) |
| cAMP Measurement Assay | IC50 | ~12 nM |
| CRE-Luciferase Reporter Assay | IC50 | ~9 nM |
| Cell Viability Assay | CC50 | >1000 µM |
Conclusion
The described cell-based assays provide a robust framework for the in vitro characterization of this compound's efficacy as a histamine H2 receptor antagonist. The cAMP and CRE-luciferase assays are suitable for determining the potency of this compound in a functional context, while the cell viability assay ensures that the observed effects are not due to cytotoxicity. These protocols can be adapted for high-throughput screening of other potential H2 receptor antagonists.
Application Notes and Protocols for Studying Roxatidine in Animal Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the therapeutic potential of Roxatidine in atopic dermatitis (AD). The information is based on preclinical studies and is intended to guide researchers in designing and executing similar experimental workflows.
Introduction
Atopic dermatitis is a chronic inflammatory skin condition characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. This compound, a histamine H2 receptor antagonist, has traditionally been used for treating gastric ulcers.[1][2][3] Recent preclinical evidence suggests that its active metabolite, this compound, may offer therapeutic benefits in atopic dermatitis by modulating inflammatory pathways and improving skin barrier function.[1][2][3] The primary animal model discussed is the Dermatophagoides farinae body (Dfb)-induced atopic dermatitis model in NC/Nga mice, which closely mimics the characteristics of human AD.[4][5][6]
Mechanism of Action
This compound acetate hydrochloride is a precursor that is rapidly converted to its active form, this compound, upon oral absorption.[1][2] While its primary action is the competitive inhibition of histamine H2 receptors, studies in atopic dermatitis models suggest a broader anti-inflammatory and skin barrier-protective role.[1][2] The proposed mechanism involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2][3] Additionally, this compound has been shown to upregulate the expression of aryl hydrocarbon receptor (AhR) and sirtuin 1 (SIRT1), which are involved in maintaining skin barrier integrity, including the expression of filaggrin.[1][2][3]
Data Presentation
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound Acetate Hydrochloride (RXA) in a Dfb-induced atopic dermatitis mouse model.
Table 1: Effect of this compound on Clinical Severity of Atopic Dermatitis
| Treatment Group | Dermatitis Score (at 8 weeks) |
| Control | ~0.5 |
| Dfb-induced AD | ~8.0 |
| Dfb + this compound (10 mg/kg) | ~4.0 |
| Dfb + Dexamethasone (Positive Control) | ~3.5 |
Data are approximated from graphical representations in the source study and presented for comparative purposes.
Table 2: Effect of this compound on Serum Biomarkers of Atopic Dermatitis
| Treatment Group | Serum IgE Level (ng/mL) | Serum Histamine Level (ng/mL) |
| Control | ~200 | ~20 |
| Dfb-induced AD | ~1200 | ~100 |
| Dfb + this compound (10 mg/kg) | ~600 | ~50 |
| Dfb + Dexamethasone (Positive Control) | ~500 | ~45 |
Data are approximated from graphical representations in the source study and presented for comparative purposes.
Table 3: Effect of this compound on Inflammatory Cytokine Levels in Skin Tissue
| Treatment Group | IL-6 (pg/mg protein) |
| Control | ~20 |
| Dfb-induced AD | ~80 |
| Dfb + this compound (10 mg/kg) | ~40 |
| Dfb + Dexamethasone (Positive Control) | ~35 |
Data are approximated from graphical representations in the source study and presented for comparative purposes.
Experimental Protocols
Dfb-Induced Atopic Dermatitis Model in NC/Nga Mice
This protocol describes the induction of atopic dermatitis-like skin lesions in NC/Nga mice using Dermatophagoides farinae body (Dfb) extract.
Materials:
-
NC/Nga mice (specific pathogen-free, 6-8 weeks old)
-
Dermatophagoides farinae body (Dfb) extract
-
This compound Acetate Hydrochloride (RXA)
-
Dexamethasone (positive control)
-
Vehicle for oral administration (e.g., sterile water or saline)
-
Anesthetic for mice
-
Electric shaver
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, toluidine blue stain)
-
ELISA kits for IgE, histamine, and IL-6
-
Protein extraction reagents and Western blot equipment
Procedure:
-
Acclimatization: Acclimatize NC/Nga mice to laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave the dorsal skin.
-
Sensitization and Challenge:
-
For the initial sensitization, topically apply Dfb extract to the shaved dorsal skin.
-
Repeat the topical application of Dfb extract weekly for a designated period (e.g., 8 weeks) to induce chronic AD-like lesions.
-
-
Grouping and Treatment:
-
Divide the mice into the following groups:
-
Control (no Dfb induction)
-
Dfb-induced AD (vehicle treatment)
-
Dfb + this compound (e.g., 10 mg/kg, oral administration)
-
Dfb + Dexamethasone (positive control, e.g., 1 mg/kg, oral administration)
-
-
Begin oral administration of this compound, dexamethasone, or vehicle concurrently with the Dfb challenge period and continue for the duration of the study.
-
-
Evaluation of Clinical Severity:
-
Monitor the mice weekly for the development of skin lesions.
-
Score the severity of dermatitis based on clinical signs such as erythema, edema, excoriation, and dryness.
-
-
Sample Collection:
-
At the end of the experimental period, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and excise the dorsal skin tissue.
-
-
Biomarker Analysis:
-
Measure serum levels of IgE and histamine using ELISA kits according to the manufacturer's instructions.
-
Homogenize a portion of the skin tissue to measure the levels of inflammatory cytokines (e.g., IL-6) using ELISA.
-
-
Histological Analysis:
-
Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.
-
Perform Toluidine Blue staining to identify and quantify mast cells.
-
-
Western Blot Analysis (for Mechanistic Studies):
-
Extract proteins from skin tissue or cultured keratinocytes.
-
Perform Western blotting to analyze the expression of proteins involved in the NF-κB pathway (e.g., p65, IκBα), as well as AhR, SIRT1, and filaggrin.
-
Visualizations
Signaling Pathway of this compound in Atopic Dermatitis
Caption: Proposed mechanism of this compound in atopic dermatitis.
Experimental Workflow for Animal Studies
Caption: Workflow for studying this compound in an AD mouse model.
References
- 1. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Studies of Roxatidine on Gastric Mucosal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxatidine, a histamine H2-receptor antagonist, has demonstrated a unique secretagogue activity on gastric mucus, a critical component of the mucosal defense system. Unlike other H2-receptor antagonists such as cimetidine, ranitidine, and famotidine, this compound actively stimulates both the synthesis and secretion of mucus in gastric mucosal cells.[1][2][3] This property positions this compound as a subject of interest for studies on gastric mucosal protection and drug development.
These application notes provide a comprehensive guide for the in-vitro investigation of this compound's effects on gastric mucosal cells, covering experimental protocols, data presentation, and the underlying signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on mucus synthesis and secretion in cultured rabbit gastric mucosal cells, as well as its effects on mucin biosynthesis in rat gastric mucosal organ culture.
Table 1: Effect of this compound on Mucus Synthesis in Cultured Rabbit Gastric Mucosal Cells
| This compound Concentration (M) | Mucus Synthesis (% of Control) |
| 10⁻⁸ | 115 ± 8 |
| 10⁻⁷ | 135 ± 12 * |
| 10⁻⁶ | 158 ± 15 * |
| 10⁻⁵ | 165 ± 18 * |
* p < 0.05 compared to control
Table 2: Effect of this compound on Mucus Secretion in Cultured Rabbit Gastric Mucosal Cells
| This compound Concentration (M) | Mucus Secretion (% of Control) |
| 10⁻⁸ | 110 ± 7 |
| 10⁻⁷ | 128 ± 10 * |
| 10⁻⁶ | 145 ± 14 * |
| 10⁻⁵ | 152 ± 16 * |
* p < 0.05 compared to control
Table 3: Effect of this compound and Related Compounds on [³H]Glucosamine Incorporation in Rat Gastric Corpus Mucosa Organ Culture
| Treatment | [³H]Glucosamine Incorporation (dpm/mg protein) |
| Control | 1500 ± 120 |
| This compound (10⁻⁵ M) | 2250 ± 180 * |
| This compound (10⁻⁵ M) + L-NAME (10⁻⁴ M) | 1550 ± 130 |
| L-Arginine (10⁻³ M) | 1520 ± 125 |
| This compound (10⁻⁵ M) + L-Arginine (10⁻³ M) | 2200 ± 175 * |
* p < 0.05 compared to control L-NAME: N(G)-nitro-L-arginine methyl ester, a nitric oxide synthase inhibitor.
Experimental Protocols
Primary Culture of Rabbit Gastric Mucosal Cells
This protocol describes the isolation and culture of gastric mucosal cells from rabbits, suitable for studying the direct effects of compounds like this compound.
Materials:
-
New Zealand White rabbits
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Collagenase Type I
-
Dispase II
-
DNase I
-
Penicillin-Streptomycin solution
-
Fungizone (Amphotericin B)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypan Blue solution
-
Culture flasks/plates
Procedure:
-
Tissue Harvest: Euthanize a rabbit and aseptically remove the stomach. Open the stomach along the greater curvature and wash the mucosal surface with ice-cold PBS to remove any contents.
-
Mucosal Scraping: Gently scrape the gastric mucosa from the underlying muscle layer using a sterile glass slide.
-
Enzymatic Digestion:
-
Mince the scraped mucosa into small pieces.
-
Incubate the minced tissue in DMEM containing Collagenase Type I (0.5 mg/mL), Dispase II (1 mg/mL), and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C with gentle agitation.
-
-
Cell Isolation:
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS to inactivate the enzymes.
-
-
Cell Plating and Culture:
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
-
Seed the cells onto culture flasks or plates at a density of 1 x 10⁶ cells/mL.
-
Culture the cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2.5 µg/mL Fungizone at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 48 hours. Cells should be ready for experiments within 3-4 days.
-
Quantification of Mucus Synthesis and Secretion using [³H]Glucosamine Labeling
This method measures the incorporation of a radiolabeled mucus precursor to quantify mucus synthesis and its subsequent release into the culture medium.
Materials:
-
Cultured gastric mucosal cells (from Protocol 1)
-
[³H]Glucosamine
-
This compound solutions of desired concentrations
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Metabolic Labeling:
-
Incubate the cultured gastric mucosal cells with [³H]Glucosamine (1 µCi/mL) in serum-free medium for 24 hours.
-
-
This compound Treatment:
-
After the labeling period, wash the cells with PBS to remove unincorporated [³H]Glucosamine.
-
Add fresh serum-free medium containing different concentrations of this compound to the cells.
-
Incubate for the desired time period (e.g., 8 hours).
-
-
Sample Collection:
-
Mucus Secretion (Medium): Collect the culture medium and centrifuge to remove any detached cells.
-
Mucus Synthesis (Cell Lysate): Wash the cells with PBS and then lyse them with 0.1 M NaOH.
-
-
Precipitation and Washing:
-
To both the medium and cell lysate samples, add an equal volume of cold 10% TCA to precipitate the glycoproteins (mucus).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 3,000 x g for 15 minutes to pellet the precipitated mucus.
-
Wash the pellet twice with 5% TCA and once with ethanol to remove any remaining free [³H]Glucosamine.
-
-
Quantification:
-
Dissolve the final pellet in 0.1 M NaOH.
-
Add the dissolved pellet to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized or secreted mucus.
-
Organ Culture of Rat Gastric Mucosa
This ex-vivo method allows for the study of drug effects on the intact gastric mucosal tissue architecture.
Materials:
-
Wistar rats
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile surgical instruments
-
Trowell-type organ culture grids
-
Organ culture dishes
Procedure:
-
Tissue Excision: Euthanize a rat and aseptically remove the stomach.
-
Mucosal Preparation: Open the stomach and wash with sterile, ice-cold RPMI-1640. Separate the mucosal layer from the muscle coat in the corpus (body) region.
-
Explant Culture:
-
Cut the mucosa into small explants (approximately 2x2 mm).
-
Place the explants on a sterile Trowell-type organ culture grid in an organ culture dish.
-
Add RPMI-1640 medium supplemented with 10% FBS and antibiotics to the dish, ensuring the medium reaches the underside of the grid, keeping the tissue at the air-liquid interface.
-
-
Experimentation:
-
Add this compound and other test compounds to the culture medium.
-
Incubate the organ cultures at 37°C in a 5% CO₂ atmosphere.
-
-
Analysis: After the incubation period, the tissue can be processed for various analyses, including [³H]Glucosamine incorporation (as described in Protocol 2, with homogenization of the tissue) or histological examination.
Signaling Pathways and Visualizations
This compound appears to stimulate mucus production through at least two distinct signaling pathways, depending on the animal model.
Nitric Oxide (NO)-Dependent Pathway in Rat Gastric Mucosa
In the rat model, this compound's effect on mucin biosynthesis is mediated by nitric oxide.[2] The exact upstream mechanism leading to NO production is not fully elucidated but is independent of its H2-receptor antagonism.
Caption: NO-dependent mucin synthesis pathway.
Calcium/Calmodulin-Dependent Pathway in Rabbit Gastric Mucosal Cells
In cultured rabbit gastric mucosal cells, this compound stimulates mucus secretion and synthesis through a pathway involving the influx of extracellular calcium and the activation of calmodulin.[4] This mechanism is independent of both nitric oxide and prostaglandins.
Caption: Calcium/Calmodulin-dependent mucus pathway.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines the general workflow for studying the impact of this compound on gastric mucosal cells in vitro.
Caption: In-vitro experimental workflow.
References
- 1. Stimulant effect of nitric oxide generator and this compound on mucin biosynthesis of rat gastric oxyntic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for this compound in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A histamine H2 receptor antagonist, this compound, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Roxatidine Acetate Hydrochloride using Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of Roxatidine Acetate Hydrochloride for its structural elucidation and confirmation. Detailed protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The application note summarizes the expected data from these techniques and organizes it into clear, comparative tables. Furthermore, graphical representations of workflows and structural correlations are included to facilitate a deeper understanding of the analytical process. This guide is intended for researchers and professionals involved in the quality control, characterization, and development of pharmaceutical substances.
Introduction
This compound acetate hydrochloride is a potent and specific histamine H2-receptor antagonist used in the treatment of gastric ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular structure. Therefore, unambiguous confirmation of its structure is a critical aspect of drug development and quality control. Spectroscopic techniques are powerful tools for elucidating the chemical structure of pharmaceutical compounds. This application note describes the integrated use of UV-Vis, FTIR, MS, and NMR spectroscopy to provide a complete structural profile of this compound Acetate Hydrochloride.
Experimental Protocols
Materials and Equipment
-
This compound Acetate Hydrochloride reference standard
-
Solvents: Methanol (HPLC grade), Ethanol (spectroscopic grade), Dimethyl sulfoxide-d6 (DMSO-d6, NMR grade), Chloroform-d (CDCl3, NMR grade), Distilled water
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer with ATR accessory
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with Electrospray Ionization (ESI) source
-
NMR Spectrometer (e.g., 400 MHz or higher)
UV-Visible Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax) which is characteristic of the chromophores within the molecule.
-
Protocol:
-
Prepare a stock solution of this compound Acetate Hydrochloride in distilled water at a concentration of 100 µg/mL.[3]
-
From the stock solution, prepare a working standard solution of 10 µg/mL in the same solvent.[3]
-
Use distilled water as a blank to zero the spectrophotometer.
-
Scan the working standard solution over a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax). Two simple and reproducible spectrophotometric methods have been developed for the estimation of this compound acetate hydrochloride. In the UV region, the drug showed maximum absorption at 208 nm in distilled water.[3] Another source indicates λmax at 223 nm and 277 nm.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of powdered this compound Acetate Hydrochloride reference standard directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for functional groups such as N-H, C=O, C-O, and aromatic C-H.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructures.
-
Protocol:
-
Prepare a dilute solution of this compound Acetate Hydrochloride in methanol (approximately 10 µg/mL).
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺). The molecular weight of this compound acetate is 348.4 g/mol .[5]
-
Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and spatial arrangement of atoms.
-
Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound Acetate Hydrochloride in 0.75 mL of DMSO-d6.
-
Acquire a ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Data Presentation
UV-Visible Spectroscopy Data
| Parameter | Observed Value | Reference |
| λmax 1 | 208 nm | [3] |
| λmax 2 | 223 nm | [4] |
| λmax 3 | 277 nm | [4] |
| Solvent | Distilled Water | [3] |
FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3050 | Aromatic C-H stretch |
| ~2940, 2860 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=O stretch (amide) |
| ~1580, 1490 | Aromatic C=C stretch |
| ~1240 | C-O stretch (ester and ether) |
Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 349.21683 |
| Fragment 1 | 222.11493 |
| Fragment 2 | 114.05521 |
Data obtained from MS/MS spectra.[5]
¹H NMR Spectroscopy Data (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 | t | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 6.78 | d | 1H | Ar-H |
| 6.75 | s | 1H | Ar-H |
| 4.45 | s | 2H | O-CH₂-C=O |
| 4.00 | t | 2H | Ar-O-CH₂ |
| 3.50 | s | 2H | Ar-CH₂-N |
| 3.25 | q | 2H | N-CH₂-CH₂ |
| 2.35 | m | 4H | Piperidine-H (α) |
| 1.95 | s | 3H | O=C-CH₃ |
| 1.85 | m | 2H | CH₂-CH₂-CH₂ |
| 1.50 | m | 4H | Piperidine-H (β) |
| 1.40 | m | 2H | Piperidine-H (γ) |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions. The assignments are based on published data.[6]
¹³C NMR Spectroscopy Data (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| 170.0 | C=O (ester) |
| 168.5 | C=O (amide) |
| 158.0 | Ar-C-O |
| 138.0 | Ar-C-CH₂ |
| 129.5 | Ar-C-H |
| 120.0 | Ar-C-H |
| 114.0 | Ar-C-H |
| 113.5 | Ar-C-H |
| 66.0 | O-CH₂-C=O |
| 65.5 | Ar-O-CH₂ |
| 62.0 | Ar-CH₂-N |
| 53.5 | Piperidine-C (α) |
| 37.5 | N-CH₂-CH₂ |
| 28.5 | CH₂-CH₂-CH₂ |
| 25.5 | Piperidine-C (β) |
| 23.5 | Piperidine-C (γ) |
| 20.5 | O=C-CH₃ |
Note: Chemical shifts are approximate and based on published data.[6]
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Contribution of each spectroscopic technique to structural elucidation.
Caption: Correlation of this compound's functional groups with spectroscopic signals.
Conclusion
The combination of UV-Vis, FTIR, Mass Spectrometry, and NMR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound Acetate Hydrochloride. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's identity, purity, and chemical structure. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and consistency of this important therapeutic agent.
References
- 1. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for Investigating the Effect of Roxatidine on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxatidine is a histamine H2-receptor antagonist, primarily used in the treatment of gastric and duodenal ulcers.[1][2] Its primary mechanism of action involves the competitive inhibition of histamine at H2 receptors on parietal cells, leading to reduced gastric acid secretion.[3][4] Emerging research has unveiled its potential anti-inflammatory and immunomodulatory properties.[1][5] Studies have indicated that this compound can attenuate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][6] This has been observed in various cell types including human mast cells, keratinocytes, and macrophages.[1][3][7] The underlying mechanism for this anti-inflammatory effect appears to be mediated through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][8]
These application notes provide a detailed protocol for investigating the in vitro effects of this compound on cytokine production in a human mast cell line.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in Stimulated HMC-1 Cells
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 0 | |||
| Stimulated Control (PMACI) | 0 | |||
| This compound + PMACI | 6.25 | |||
| This compound + PMACI | 12.5 | |||
| This compound + PMACI | 25 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Stimulated HMC-1 Cells
| Treatment Group | This compound Conc. (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Unstimulated Control | 0 | 1.0 | 1.0 | 1.0 |
| Stimulated Control (PMACI) | 0 | |||
| This compound + PMACI | 6.25 | |||
| This compound + PMACI | 12.5 | |||
| This compound + PMACI | 25 |
Experimental Protocols
This section outlines the detailed methodology for investigating the effect of this compound on cytokine production in a human mast cell line (HMC-1).
Materials and Reagents
-
Human Mast Cell Line (HMC-1)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Calcium Ionophore A23187
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent
-
cDNA Synthesis Kit
-
SYBR Green qPCR Master Mix
-
Specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
PCR tubes and plates
-
General cell culture and molecular biology laboratory equipment
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture HMC-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HMC-1 cells into 24-well plates at a density of 5 x 10^5 cells/well.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 6.25, 12.5, and 25 µM) in culture medium.[6] Pre-treat the cells with the different concentrations of this compound for 30 minutes.[6] Include a vehicle control (medium with the highest concentration of the solvent used for this compound).
-
Cell Stimulation: After the pre-treatment period, stimulate the cells with a combination of Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) to induce cytokine production.[1][6] A typical concentration is 25 ng/mL of PMA and 2.5x10^-7 M of A23187.[9] Include an unstimulated control group (cells treated with vehicle only).
-
Incubation: Incubate the plates for the desired time points. For protein analysis (ELISA), a 24-hour incubation is common.[6][9] For mRNA analysis (qRT-PCR), a shorter incubation of 6 hours is often used.[6]
Protocol 2: Quantification of Cytokine Protein Levels by ELISA
-
Sample Collection: After the 24-hour incubation, centrifuge the cell culture plates and collect the supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Quantification of Cytokine mRNA Levels by qRT-PCR
-
RNA Extraction: After the 6-hour incubation, lyse the cells directly in the wells using TRIzol reagent and extract total RNA following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green qPCR master mix and specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene.
-
Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the unstimulated control.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effect on cytokine production.
Caption: this compound's inhibitory effect on NF-κB and p38 MAPK signaling pathways.
References
- 1. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioavailability Studies of Roxatidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo bioavailability studies for roxatidine, a histamine H2-receptor antagonist. The protocols outlined below are intended to serve as a foundational framework for researchers in the field of drug development and pharmacology.
Introduction to this compound and its Bioavailability
This compound acetate is a prodrug that undergoes rapid and extensive conversion to its pharmacologically active metabolite, this compound, following oral administration. It functions as a competitive histamine H2-receptor antagonist, effectively inhibiting gastric acid secretion. Understanding the bioavailability of this compound is crucial for determining optimal dosing regimens and ensuring therapeutic efficacy.
This compound acetate is almost completely absorbed from the gastrointestinal tract, with an oral absorption rate greater than 95%.[1][2][3] Following absorption, it is rapidly metabolized by esterases in the small intestine, plasma, and liver to form this compound.[1][2] Due to this rapid conversion, the parent compound, this compound acetate, is often undetectable in plasma, making the pharmacokinetics of the active metabolite, this compound, the primary focus of bioavailability studies.[4] In vivo studies in rats and dogs have confirmed the excellent absorption of this compound acetate.[5]
Preclinical In Vivo Experimental Design
A well-designed preclinical in vivo study is essential to characterize the pharmacokinetic profile of this compound. Rodent models, particularly rats, are commonly used for initial pharmacokinetic screening.
Animal Models
Sprague-Dawley rats are a suitable model for these studies.[1] Animals should be healthy and acclimated to the laboratory environment before the study.
Experimental Groups
To determine the absolute bioavailability, a minimum of two experimental groups are required:
-
Intravenous (IV) Administration Group: To determine the pharmacokinetic parameters following direct systemic administration.
-
Oral (PO) Administration Group: To assess the extent and rate of absorption after oral ingestion.
A crossover study design can be employed, where the same group of animals receives both IV and oral administrations with a suitable washout period in between.
Dosing and Administration
-
Dose Selection: The dose should be selected based on previous pharmacological or toxicological data to ensure it is within a safe and effective range.
-
Formulation:
-
IV Administration: this compound should be dissolved in a suitable sterile vehicle, such as saline.
-
Oral Administration: this compound acetate can be administered as a solution or suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC-Na) via oral gavage.[2]
-
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing to minimize the effect of food on drug absorption.[2]
Blood Sampling
Serial blood sampling is critical for accurately defining the plasma concentration-time profile.
-
Route of Collection: Blood samples can be collected via the tail vein or subclavian vein.[1][2]
-
Sample Volume: The volume of each blood sample should be minimized to avoid physiological stress on the animal, typically around 0.2-0.3 mL per sample.[1][2] The total blood volume collected within 24 hours should not exceed 20% of the animal's total blood volume.[1]
-
Time Points: A sufficient number of time points should be chosen to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Handling: Blood samples should be collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.[6]
Bioanalytical Method for this compound Quantification
A validated, sensitive, and specific bioanalytical method is required for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
Sample Preparation
A simple protein precipitation method is often sufficient for extracting this compound from plasma.
Protocol:
-
To 100 µL of plasma, add 10 µL of internal standard (e.g., a structurally similar compound not present in the study samples).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are example parameters that can be optimized for the analysis of this compound:
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to achieve good separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound and internal standard |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. This compound has been shown to be stable in human plasma during short- and long-term storage and through freeze-thaw cycles.[7]
Data Presentation and Pharmacokinetic Analysis
The plasma concentration-time data for this compound should be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance (after IV administration) |
| Vd | Volume of distribution (after IV administration) |
| F (%) | Absolute oral bioavailability |
Calculation of Absolute Bioavailability
The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound acetate and the general workflow for an in vivo bioavailability study.
Caption: Metabolic conversion of this compound acetate to its active form.
Caption: Workflow for an in vivo this compound bioavailability study.
References
- 1. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Quantification of this compound in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Roxatidine in NF-κB Signaling Pathway Research
Introduction
Roxatidine, primarily known as a competitive histamine H2-receptor antagonist, is clinically used for treating gastric and duodenal ulcers by reducing gastric acid secretion.[1][2][3] Emerging research, however, has revealed its broader anti-inflammatory properties, positioning it as a valuable tool for investigating the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of inflammatory responses, regulating the expression of numerous genes involved in immunity, inflammation, and cell survival.[1][4] this compound's ability to modulate this pathway provides researchers with a specific pharmacological inhibitor to probe the mechanisms of inflammation in various disease models.
These notes provide detailed applications and protocols for utilizing this compound in the study of NF-κB signaling, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action in the NF-κB Pathway
This compound exerts its anti-inflammatory effects by intervening at multiple key points within the canonical NF-κB signaling cascade. In stimulated cells, such as lipopolysaccharide (LPS)-induced macrophages or TNF-α/IFN-γ-stimulated keratinocytes, this compound has been shown to suppress the activation of the NF-κB pathway.[1][5]
The primary mechanisms include:
-
Inhibition of IKK Phosphorylation: this compound inhibits the phosphorylation of IκB kinase (IKK), a critical upstream event in the NF-κB cascade.[1][2]
-
Prevention of IκBα Degradation: By blocking IKK activity, this compound prevents the subsequent phosphorylation and proteasomal degradation of the inhibitory protein IκBα.[1][2] This is a crucial step, as IκBα degradation is required to release NF-κB.[6]
-
Inhibition of NF-κB Nuclear Translocation: By stabilizing the IκBα-NF-κB complex in the cytoplasm, this compound effectively prevents the nuclear translocation of the active NF-κB subunits, primarily p65.[1][7][8] This has been confirmed through Western blotting of nuclear and cytosolic fractions and immunofluorescence staining.[1][2]
-
Suppression of Downstream Gene Expression: By blocking NF-κB's nuclear activity, this compound dose-dependently inhibits the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (iNOS, COX-2), and adhesion molecules.[1][5][7]
Notably, this compound's inhibitory effects also extend to the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, suggesting a multi-faceted anti-inflammatory profile.[5][7][9]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on key markers and mediators in the NF-κB pathway and inflammatory responses across different experimental models.
| Model System | Stimulant | Analyte / Marker | This compound Concentration | Observed Effect | Reference |
| HaCaT Keratinocytes | TNF-α/IFN-γ | p-IKK | Pre-treatment | Inhibition of phosphorylation | [1] |
| p-IκBα | Pre-treatment | Inhibition of phosphorylation | [1] | ||
| IκBα Degradation | Pre-treatment | Reversal of degradation | [1] | ||
| NF-κB p65 Nuclear Translocation | Pre-treatment | Marked attenuation | [1][2] | ||
| RAW 264.7 Macrophages | LPS | NF-κB DNA Binding Activity | Treatment | Attenuation | [5] |
| NF-κB Transcriptional Activity | Treatment | Attenuation | [5] | ||
| p65/p50 Nuclear Translocation | Pre-treatment | Significant inhibition | [5] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Treatment | Reduction in production & expression | [5] | ||
| NO, PGE2 Production | Treatment | Dose-dependent inhibition | [5] | ||
| iNOS, COX-2 Expression | Treatment | Dose-dependent inhibition | [5] | ||
| HMC-1 Mast Cells | PMACI | NF-κB Nuclear Translocation | Pre-treatment | Attenuation | [7] |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Treatment | Suppression of mRNA & protein expression | [7] | ||
| In Vivo Mouse Models | Compound 48/80 | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Administration | Suppression | [7] |
| Breast Implant Materials | NF-κB and p38/MAPK Activation | Administration | Inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to evaluate this compound's impact on the NF-κB pathway.
Cell Culture and Treatment
-
Objective: To prepare cell models for studying the effects of this compound on NF-κB activation.
-
Cell Lines:
-
Protocol:
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in multi-well plates (6-well for Western Blot, 96-well for viability assays, or on coverslips for immunofluorescence) and allow them to adhere overnight.
-
Starve cells in serum-free media for a few hours if required to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified duration (e.g., 30 minutes to 2 hours).[8]
-
Stimulate the cells with an NF-κB activator, such as:
-
Incubate for the appropriate time depending on the downstream assay (e.g., 15-30 min for phosphorylation events, 30-60 min for nuclear translocation, 6-24 hours for gene expression).
-
Harvest cells for subsequent analysis.
-
Western Blotting for NF-κB Pathway Proteins
-
Objective: To quantify the levels of total and phosphorylated NF-κB pathway proteins (IKK, IκBα, p65) and to assess IκBα degradation.
-
Protocol:
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear/cytosolic fractionation, use a commercial kit (e.g., NE-PER™) to separate fractions.[8]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-IKK, anti-IκBα, anti-p65, anti-PARP for nuclear fraction control, anti-α-tubulin or anti-GAPDH for cytosolic/total lysate control).[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
-
Immunofluorescence for p65 Nuclear Translocation
-
Objective: To visualize the subcellular localization of the NF-κB p65 subunit.
-
Protocol:
-
Grow and treat cells on sterile glass coverslips in a 24-well plate as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[10]
-
References
- 1. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 3. Safety and efficacy of this compound acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of NOX4/ROS/NF-κB signaling pathway in anti-ischemia-reperfusion injury effect and mechanism of STQJD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to Roxatidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxatidine, a specific and competitive histamine H2-receptor antagonist, is primarily known for its role in reducing gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[1][2] Beyond its antisecretory effects, recent studies have unveiled its modulatory role in key signaling pathways associated with inflammation and cellular differentiation, suggesting a broader therapeutic potential. This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment, with a focus on its effects on the NF-κB and AhR signaling pathways.
These protocols are designed to guide researchers in designing and executing robust experiments to elucidate the molecular mechanisms of this compound and to identify potential biomarkers for its therapeutic effects.
Data Presentation: Quantitative Gene Expression Changes
The following tables summarize the known quantitative changes in gene and protein expression in response to this compound treatment from in vitro and in vivo studies.
Table 1: this compound-Induced Modulation of Pro-inflammatory Cytokine mRNA Expression
| Gene | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Reference |
| TNF-α | Human Mast Cells (HMC-1) | PMACI-stimulated | Suppression of mRNA expression | [3] |
| IL-6 | Human Mast Cells (HMC-1) | PMACI-stimulated | Suppression of mRNA expression | [3] |
| IL-1β | Human Mast Cells (HMC-1) | PMACI-stimulated | Suppression of mRNA expression | [3] |
Table 2: this compound-Induced Modulation of Skin Barrier and Related Gene Expression
| Gene/Protein | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Reference |
| Filaggrin (FLG) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound pre-treatment | Recovery of reduced protein expression | [4] |
| Aryl Hydrocarbon Receptor (AhR) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound pre-treatment | Upregulation of mRNA and recovery of protein expression | [3][4] |
| Sirtuin 1 (SIRT1) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound pre-treatment | Upregulation of mRNA and recovery of protein expression | [3][4] |
| OVO-like 1 (OVOL1) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound pre-treatment | Upregulation of mRNA levels | [3] |
| Vascular Cell Adhesion Molecule 1 (VCAM-1) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound pre-treatment | Inhibition of induced protein expression | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects through the modulation of at least two key signaling pathways: the NF-κB pathway, a central regulator of inflammation, and the AhR pathway, which is involved in cellular differentiation and immune responses.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Figure 2: this compound's modulation of the AhR signaling pathway.
Experimental Protocols
This section provides a detailed protocol for analyzing global gene expression changes in a human keratinocyte cell line (HaCaT) treated with this compound, using RNA sequencing (RNA-seq). This protocol is adapted from standard RNA-seq methodologies for drug discovery.
Experimental Workflow
Figure 3: Overall workflow for gene expression analysis.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line HaCaT. These cells are a suitable model as they have been used in previous studies to demonstrate this compound's effects on the AhR pathway.[3][4]
-
Culture Conditions: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment Protocol:
-
Seed HaCaT cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (the same concentration of solvent used for the drug stock).
-
For studies involving inflammatory stimuli, pre-treat with this compound for 1-2 hours before adding TNF-α (10 ng/mL) and IFN-γ (10 ng/mL).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes. A 24-hour time point is often suitable for observing significant changes in the expression of inflammatory and differentiation-related genes.
-
RNA Extraction and Quality Control
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality RNA-seq data.
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: Start with 1 µg of total RNA and enrich for polyadenylated mRNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Normalize the raw read counts to account for differences in library size and sequencing depth.
-
Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components. Tools like DAVID, Metascape, or GSEA can be used for this purpose.
-
Focus on pathways related to inflammation, cell differentiation, and other relevant biological processes to understand the functional consequences of this compound treatment.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying this compound's therapeutic actions, potentially leading to the discovery of new therapeutic applications and biomarkers. The quantitative data and signaling pathway diagrams serve as a valuable resource for hypothesis generation and experimental design in the study of this multifaceted drug.
References
Troubleshooting & Optimization
Technical Support Center: Roxatidine Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roxatidine, focusing on improving its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound acetate hydrochloride is a specific and competitive histamine H2 receptor antagonist.[1][2][3][4][5] Upon administration, it is rapidly converted to its active metabolite, this compound.[6] By blocking the histamine H2 receptor, this compound inhibits the production of gastric acid.[6] This mechanism of action is central to its therapeutic use in treating conditions like gastric and duodenal ulcers.[5]
Q2: What are the primary solvents for dissolving this compound acetate hydrochloride for in vitro studies?
This compound acetate hydrochloride is soluble in several common laboratory solvents. The most frequently used are Dimethyl Sulfoxide (DMSO), water, and ethanol.[7] It is also soluble in Phosphate-Buffered Saline (PBS).[8]
Q3: What is the recommended storage procedure for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for up to one month or at -80°C for up to six months.[8] Aqueous solutions of this compound are less stable and it is advised to prepare them fresh for each experiment and not to store them for more than one day.[7]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may encounter when preparing this compound solutions for in vitro assays.
Problem 1: this compound acetate hydrochloride powder is not dissolving completely.
-
Solution 1: Sonication. Use an ultrasonic bath to aid in the dissolution of the compound.[3][8] This can help to break up any clumps of powder and increase the surface area available for solvation.
-
Solution 2: Gentle Warming. Gently warm the solution to 37°C to increase solubility.[3] Be cautious with temperature, as excessive heat can degrade the compound.
-
Solution 3: Solvent Choice. Ensure you are using a recommended solvent such as DMSO or water, where this compound has high solubility.
Problem 2: this compound precipitates out of solution when added to my aqueous cell culture medium.
-
Background: This is a common issue when a compound is dissolved in a high concentration in an organic solvent like DMSO and then diluted into an aqueous buffer or medium. The drastic change in solvent polarity can cause the compound to "crash out" of solution.
-
Solution 1: Optimize DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Solution 2: Serial Dilutions. Instead of adding a small volume of highly concentrated stock directly to your final volume, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Solution 3: Pre-warm the medium. Adding the stock solution to pre-warmed (37°C) cell culture medium can sometimes help to prevent precipitation.
-
Solution 4: Increase the Volume of the Stock Solution. Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your culture, but the lower concentration may be less prone to precipitation upon dilution.
Problem 3: I am observing a precipitate in my cell culture medium even without adding this compound.
-
Cause: Precipitates in cell culture media can occur for various reasons unrelated to the experimental compound.[9][10] These can include temperature shifts, evaporation leading to increased salt concentration, or the reaction of media components with each other.[10]
-
Solution:
-
Ensure proper storage and handling of your culture media, avoiding repeated freeze-thaw cycles.[10]
-
Maintain proper humidity in your incubator to prevent evaporation.[9]
-
When preparing media from concentrates, ensure components are added in the correct order to prevent the formation of insoluble salts.[10]
-
Data Presentation
Table 1: Solubility of this compound Acetate Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Water | 77 | ~200.05 | [7][11] |
| DMSO | 78 (fresh) | ~202.65 | [7] |
| DMSO | ≥ 19.245 | ≥ 50 | [3][5] |
| Ethanol | 12 | ~31.18 | [7] |
| PBS | 140 | ~363.73 | [8] |
| Physiological Saline (0.9% NaCl) | 77 | ~200.05 | [12] |
Note: The molecular weight of this compound Acetate Hydrochloride is 384.9 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound acetate hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 3.849 mg of this compound acetate hydrochloride.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dosing Cells in Culture with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells plated in a multi-well plate
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
For a final concentration of 10 µM, you will need to perform a 1:1000 dilution.
-
Recommended Method (Serial Dilution):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Gently mix by pipetting.
-
Add the appropriate volume of the 100 µM solution to your cell culture wells to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well for a final concentration of 10 µM.
-
-
Gently swirl the plate to ensure even distribution of the compound.
-
Return the plate to the incubator.
-
Visualizations
Caption: Signaling pathway of the Histamine H2 receptor and the antagonistic action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues in in vitro experiments.
References
- 1. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and biologic characteristics of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 5. This compound acetate hydrochloride CAS#: 93793-83-0 [m.chemicalbook.com]
- 6. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound acetate [drugcentral.org]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Roxatidine Oral Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Roxatidine in animal studies. While this compound acetate is generally reported to have high oral absorption, this guide addresses potential discrepancies and offers strategies for optimization.
Troubleshooting Guides
Issue 1: Lower-than-Expected Plasma Concentrations of this compound
Possible Causes:
-
Formulation Issues: The physical form of the administered drug can significantly impact its dissolution and absorption. A powder formulation might behave differently than a granulated or solution form.
-
Gastrointestinal Distress: Certain formulations may cause gastrointestinal intolerance, affecting absorption.[1]
-
Presystemic Metabolism: this compound acetate is a prodrug that is rapidly converted to its active metabolite, this compound, by esterases in the small intestine, plasma, and liver.[2] Variations in esterase activity between animal species or individuals could affect the rate and extent of this conversion.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can influence its absorption.
Troubleshooting Steps:
-
Verify Formulation:
-
Ensure the formulation is appropriate for the animal model. For instance, a granulated capsule formulation has been shown to have a slower release and be better tolerated than a powder capsule.[1]
-
Consider if the drug is fully dissolved in the vehicle before administration.
-
-
Monitor Animal Health:
-
Observe animals for any signs of gastrointestinal distress after dosing.
-
If distress is observed, consider reformulating the drug or adjusting the dose.
-
-
Evaluate Different Vehicles:
-
Test different pharmaceutically acceptable vehicles to identify one that maximizes solubility and absorption without causing adverse effects.
-
-
Characterize the Active Metabolite:
-
Ensure that bioanalytical methods are measuring this compound, the active metabolite, as the parent compound, this compound acetate, is often not detectable in plasma.[1]
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Possible Causes:
-
Intersubject Variability: Biological differences between individual animals can lead to variations in drug metabolism and absorption.
-
Dosing Inaccuracy: Inconsistent administration techniques can result in variable dosing.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter drug absorption. Although studies in humans have not shown significant food interaction with a granulated capsule formulation of this compound acetate.[1]
Troubleshooting Steps:
-
Standardize Procedures:
-
Ensure consistent dosing techniques and volumes across all animals.
-
Standardize the fasting and feeding schedule of the animals before and after drug administration.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to account for inter-individual variability and provide more statistically robust data.
-
-
Monitor Animal Health:
-
Ensure all animals are healthy and free from underlying conditions that could affect drug absorption or metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound acetate in animal models?
A1: Studies in rats have indicated that this compound acetate has excellent bioavailability. It was found to be equipotent after both intraduodenal and intraperitoneal administration, suggesting complete absorption from the gastrointestinal tract.[3][4] In humans, oral absorption is reported to be greater than 95%.[1][2]
Q2: My results show poor oral bioavailability of this compound in my animal study. What could be the reason?
A2: While published data suggests high bioavailability, several factors in your specific experimental setup could lead to lower-than-expected plasma levels. These can include the formulation of the drug, the vehicle used for administration, the specific animal species and strain, and the bioanalytical method used. We recommend reviewing the troubleshooting guide for "Lower-than-Expected Plasma Concentrations of this compound."
Q3: How can I improve the oral delivery of this compound for controlled release?
A3: For controlled release and potentially improved bioavailability over a longer period, formulation strategies such as floating drug delivery systems have been investigated for this compound Acetate.[5][6][7] These systems are designed to be retained in the stomach for an extended period, allowing for a more gradual release and absorption of the drug.[7][8]
Q4: Are there any advanced formulation strategies to enhance this compound's oral bioavailability?
A4: While this compound's intrinsic bioavailability is high, advanced formulations like nanoparticles and liposomes are being explored to modify its delivery.[9] For instance, chitosan-based nanoparticles have been developed for this compound acetate.[10] These nano-delivery systems can potentially improve drug stability, increase residence time in the gastrointestinal tract, and enhance permeation across the intestinal epithelium.[11][12][13]
Q5: What is the primary active form of this compound in the body after oral administration?
A5: this compound acetate is a prodrug that is rapidly and almost completely converted to its active metabolite, this compound, by esterases.[1][2] Therefore, pharmacokinetic studies should focus on quantifying this compound concentrations in plasma and urine.[1]
Data on this compound Formulations
| Formulation Type | Key Findings | Animal Model | Reference |
| Intraduodenal vs. Intraperitoneal | Equipotent, indicating excellent absorption. | Rat | [3][4] |
| Floating Tablets | Designed to improve bioavailability and provide controlled release. One formulation showed 99.26% drug release in 8 hours with a total floating time of 12 hours. | In vitro studies | [5] |
| Chitosan Nanoparticles | Developed as a potential strategy for anti-ulcer drug delivery. The addition of Tween 80 to the nanoparticles increased the in vitro release of this compound acetate. | In vitro studies | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Floating Tablets by Wet Granulation
-
Objective: To prepare floating tablets of this compound Acetate for controlled release.
-
Materials: this compound Acetate, HPMCK4M, Eudragit-RL100, PVPK-30 (binder), Sodium bicarbonate, Citric acid, Talc, Magnesium stearate.
-
Procedure:
-
This compound Acetate and polymers (HPMCK4M and Eudragit-RL100) are passed through a sieve.
-
The powders are mixed by geometric dilution.
-
A binder solution of PVPK-30 in isopropyl alcohol is prepared.
-
The binder solution is added to the powder mixture to form a damp mass.
-
The damp mass is passed through a sieve to form granules.
-
The granules are dried in a hot air oven.
-
The dried granules are lubricated with talc and magnesium stearate.
-
The lubricated granules are compressed into tablets using a rotary tablet press.
-
Protocol 2: In Situ Intestinal Perfusion Study in Rats
-
Objective: To investigate the absorption kinetics of this compound acetate hydrochloride in different segments of the rat intestine.
-
Animals: Sprague-Dawley rats.
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
Animals are anesthetized with an appropriate anesthetic agent.
-
A midline abdominal incision is made to expose the small intestine.
-
The desired intestinal segment (duodenum, jejunum, ileum, or colon) is cannulated at both ends.
-
The segmented is gently flushed with saline pre-warmed to 37°C.
-
The this compound solution of a known concentration is perfused through the intestinal segment at a constant flow rate.
-
Samples of the perfusate are collected at specific time intervals.
-
The concentration of this compound in the collected samples is determined using a suitable analytical method (e.g., double wavelength spectrophotometry).
-
The absorption rate constant (Ka) is calculated.
-
-
Findings: The absorption of this compound in the intestine follows a passive transport mechanism and first-order kinetics. The absorption rate decreases in the order of duodenum > jejunum > ileum > colon.
Visualizations
Caption: Workflow for formulation and in vivo testing of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biologic characteristics of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. rjpdft.com [rjpdft.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Formulation and Evaluation of this compound Floating Tablets | Semantic Scholar [semanticscholar.org]
- 9. openpr.com [openpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Nanoparticle-Based Oral Drug Delivery Systems Targeting the Colon for Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Roxatidine Dosage for In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Roxatidine dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound acetate is a competitive histamine H2-receptor antagonist.[1][2][3] After oral administration, it is rapidly and almost completely absorbed (greater than 95%) and converted to its active metabolite, this compound.[3] By blocking H2 receptors on parietal cells in the stomach, this compound inhibits both basal and stimulated gastric acid secretion.[1][3]
Recent studies have suggested mechanisms beyond H2-receptor antagonism. This compound has been shown to stimulate gastric mucus secretion in rats, an effect mediated by nitric oxide, which contributes to its protective role in the gastrointestinal mucosa.[4][5] Additionally, it exhibits anti-inflammatory properties by inhibiting the NF-κB and p38 MAPK signaling pathways.[6][7]
Q2: What are the recommended dosage ranges for this compound in preclinical animal models?
The effective dose of this compound can vary significantly depending on the animal species and the disease model being studied. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The table below summarizes reported effective oral doses in various models.
Q3: How should this compound be prepared and administered for in vivo studies?
This compound acetate hydrochloride has high, pH-independent solubility, which simplifies formulation.[8] For oral administration, it can be dissolved in vehicles such as phosphate-buffered saline (PBS).[9] It is crucial to ensure the solution is clear and free of precipitation before administration. For intravenous administration, sterile saline is a suitable vehicle.
Q4: What are the potential adverse effects to monitor in animals during this compound treatment?
Long-term studies in rats have shown this compound to be well-tolerated with no significant adverse effects.[10] However, as with any experimental compound, it is prudent to monitor animals for any signs of toxicity. Human clinical trials have reported side effects such as skin rashes and constipation at a low incidence (1.7%).[11] Therefore, it is advisable to monitor for changes in skin, coat, and gastrointestinal function in animal subjects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Suboptimal Dosage: The dose may be too low for the specific animal model or species. | Perform a dose-response study to determine the optimal effective dose. Refer to the dosage table for starting points in similar models. |
| Poor Bioavailability: Although generally high, factors like diet or co-administered substances could affect absorption. | Ensure the administration vehicle is appropriate and the drug is fully dissolved. For oral dosing, consider the fasting state of the animals. | |
| Drug Instability: The prepared solution may have degraded. | Prepare fresh solutions for each experiment. While stable in some parenteral solutions, long-term stability in all vehicles is not established. | |
| Unexpected Results or High Variability | Off-Target Effects: At higher concentrations, drugs can exhibit off-target effects. | Review the literature for potential non-H2 receptor-mediated effects of this compound that might be relevant to your model. Consider including additional control groups to investigate these possibilities. |
| Inconsistent Dosing Technique: Variability in administration can lead to inconsistent exposure. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intravenous injection) to ensure accurate and consistent dosing. | |
| Adverse Events in Animals | Vehicle-Related Toxicity: The administration vehicle may be causing adverse effects. | Run a vehicle-only control group to rule out any effects of the vehicle itself. If issues are observed, consider alternative, well-tolerated vehicles. |
| Species-Specific Sensitivity: The chosen animal species may be particularly sensitive to this compound. | Carefully observe animals for any clinical signs of toxicity. If adverse events occur, consider reducing the dose or using a different animal model. |
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Efficacy Studies
| Species | Disease Model | Route of Administration | Effective Dose | Observed Effect | Reference |
| Rat | NSAID (Aspirin)-Induced Gastric Ulcer | Oral | 5 mg/kg | 33.33% of rats developed ulcers, showing a protective effect. | [12] |
| Rat | Indomethacin-Induced Small Intestinal Injury | Oral | Two p.o. doses (exact mg/kg not specified) | Significantly ameliorated intestinal injury and increased mucus production. | [4] |
| Mouse | Atopic Dermatitis (Dfb-induced) | Oral | 10 mg/kg and 20 mg/kg | Alleviated clinical severity, decreased IgE, histamine, and inflammatory cytokines. | [1][2] |
| Mouse | Anaphylaxis (Compound 48/80-induced) | Oral | 20 mg/kg | Monitored for survival rates and histamine release. | [9] |
| Mouse | Fibrosis (Breast Implant-induced) | In vivo (route and dose not specified) | Not specified | Reduced serum TGF-β and fibroblast abundance. | [7] |
Experimental Protocols
Detailed Methodology for NSAID-Induced Gastric Ulcer Model in Rats
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Animal Model: Male Wistar rats (180-220g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Fast animals for 24 hours prior to ulcer induction, with free access to water.
-
Grouping: Divide animals into at least three groups:
-
Vehicle Control (e.g., PBS)
-
This compound Treatment Group (e.g., 5 mg/kg, oral)
-
Positive Control (e.g., another anti-ulcer drug)
-
-
Drug Administration: Administer this compound or vehicle orally 30 minutes before the ulcer-inducing agent.
-
Ulcer Induction: Administer an ulcerogenic dose of an NSAID, such as Aspirin (e.g., 200 mg/kg, oral).[12]
-
Observation Period: Observe the animals for a set period, typically 4 hours after NSAID administration.
-
Euthanasia and Sample Collection: Euthanize the animals and collect their stomachs.
-
Evaluation of Gastric Ulcers:
-
Open the stomach along the greater curvature and wash with saline.
-
Examine the gastric mucosa for ulcers.
-
The ulcer index can be scored based on the number and severity of lesions.
-
-
Measurement of Gastric Secretion:
-
Collect gastric contents to measure volume, pH, and total and free acidity.
-
Mandatory Visualizations
References
- 1. Frontiers | New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 2. New Potential of this compound Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound against indomethacin-induced small intestinal mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for this compound in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical characterization of oral controlled/modified-release drug products. In vitro/in vivo correlation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review of the animal pharmacology of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical studies on the use of this compound acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical study of this compound vs. rabeprazole on ulcers in rats. [wisdomlib.org]
Technical Support Center: Troubleshooting Roxatidine Interference in Biochemical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference caused by roxatidine in your biochemical assays.
Introduction to this compound
This compound is a histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid. Its active metabolite, this compound, is formed from the prodrug this compound acetate. When working with this compound in a laboratory setting, it is crucial to be aware of its potential to interfere with various biochemical assays, leading to inaccurate results. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of histamine H2 receptors, which are found on the parietal cells of the stomach lining. By blocking these receptors, it inhibits the production of gastric acid.
Q2: Can this compound interfere with absorbance-based assays?
A2: Yes, this compound has known absorbance maxima in the ultraviolet (UV) range, which can interfere with assays that measure changes in absorbance at or near these wavelengths.
Q3: Is this compound known to be fluorescent?
A3: While there is limited direct data on the intrinsic fluorescence of this compound, compounds with similar chemical structures can exhibit fluorescence. Therefore, it is prudent to test for potential fluorescence interference in your specific assay conditions.
Q4: How can I differentiate between true biological activity and assay interference from this compound?
A4: A series of control experiments is essential. These include testing this compound in the absence of the biological target (e.g., enzyme or receptor) and using orthogonal assays with different detection methods to confirm initial findings.
Q5: Does this compound interfere with cytochrome P450 enzymes like other H2-receptor antagonists?
A5: Unlike cimetidine, this compound is reported to have a low potential for interfering with the hepatic metabolism of other drugs, suggesting minimal interaction with the cytochrome P450 enzyme system.[1]
Troubleshooting Guides
Issue 1: Unexpected Results in Absorbance-Based Assays
Symptoms:
-
High background absorbance in control wells containing only this compound and assay buffer.
-
Non-linear or unexpected dose-response curves.
-
Results that are not reproducible.
Potential Cause: this compound has significant absorbance in the UV range, which can directly interfere with the assay readout if your analyte's absorbance is measured at a similar wavelength.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absorbance-based assay interference.
Detailed Steps:
-
Run a Spectral Scan: Dissolve this compound in your assay buffer at the highest concentration used in your experiment and measure its absorbance spectrum (e.g., 200-800 nm).
-
Analyze the Spectrum: Compare the absorbance spectrum of this compound with the wavelength used for your assay.
-
Mitigation Strategies:
-
Change Wavelength: If possible, adjust the assay wavelength to a region where this compound does not absorb.
-
Use Proper Blanks: For each concentration of this compound tested, prepare a corresponding blank containing the same concentration of this compound in the assay buffer without the analyte of interest. Subtract the absorbance of the blank from your experimental wells.
-
Orthogonal Assay: If interference persists, consider using an assay with a different detection principle, such as a fluorescence- or luminescence-based method.
-
Issue 2: Inconsistent Results in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells with this compound alone.
-
Quenching of the fluorescent signal.
-
False-positive or false-negative results.
Potential Causes:
-
Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Quenching: this compound may absorb the excitation or emission light of your fluorophore, leading to a decrease in the detected signal.
-
Light Scatter: At high concentrations, this compound might precipitate and cause light scattering, which can be misinterpreted as a fluorescence signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence-based assay interference.
Detailed Steps:
-
Check for Autofluorescence: Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths used in your experiment.
-
Check for Quenching: Prepare a solution of your fluorescent probe at a known concentration and measure its fluorescence. Then, add this compound at various concentrations and monitor for a decrease in fluorescence intensity.
-
Mitigation Strategies:
-
Red-Shifted Dyes: Use fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum), as small molecules are less likely to interfere in this range.
-
Pre-Read: Read the fluorescence of your assay plate after adding this compound but before adding the fluorescent substrate. This background can then be subtracted from the final reading.
-
Time-Resolved Fluorescence (TRF): TRF assays have a time delay between excitation and emission detection, which can reduce interference from short-lived fluorescence of interfering compounds.
-
Concentration Adjustment: If possible, lower the concentration of this compound to a range where interference is minimized.
-
Issue 3: Altered Enzyme Kinetics in Enzymatic Assays
Symptoms:
-
Unexpected inhibition or activation of the enzyme.
-
Changes in the Michaelis-Menten kinetics (Km or Vmax).
-
Irreproducible IC50 values.
Potential Causes:
-
Direct Enzyme Inhibition/Activation: this compound may directly interact with the enzyme, altering its activity.
-
Substrate/Cofactor Interaction: this compound could interact with the substrate or cofactors of the enzymatic reaction.
-
Assay Readout Interference: As described above, this compound may interfere with the detection method (absorbance or fluorescence) used to measure enzyme activity.
Troubleshooting Signaling Pathway:
Caption: Logical relationships in troubleshooting enzymatic assay interference.
Detailed Experimental Protocols:
Protocol 1: Assessing Interference with Assay Readout
-
Objective: To determine if this compound directly interferes with the absorbance or fluorescence signal of the assay's product.
-
Procedure: a. Prepare a standard curve of the reaction product in the assay buffer. b. Prepare a second standard curve of the reaction product in the assay buffer containing a fixed, high concentration of this compound. c. Compare the two standard curves. A significant difference in the slope or intercept indicates interference.
Protocol 2: Identifying Non-Specific Inhibition
-
Objective: To determine if this compound acts as a non-specific or aggregating inhibitor.
-
Procedure: a. Determine the IC50 of this compound for the enzyme of interest. b. Repeat the IC50 determination in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). c. A significant rightward shift in the IC50 curve in the presence of the detergent suggests that this compound may be acting as an aggregator.
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to Assay Interference
| Property | Value | Potential for Interference |
| UV/Vis Absorbance Maxima | 223 nm, 277 nm | High potential for interference in UV-range absorbance assays. |
| Molecular Weight | 306.4 g/mol | Low potential for light scatter at typical assay concentrations. |
| Solubility | Soluble in water, ethanol, DMSO | Good solubility reduces the likelihood of precipitation and light scatter. |
| Fluorescence Properties | Not well-characterized | Potential for interference; requires experimental validation. |
Table 2: Example of a Troubleshooting Experiment for Absorbance Interference
| Well | Contents | Absorbance at 280 nm | Corrected Absorbance |
| 1 | Buffer + Substrate + Enzyme | 0.85 | 0.75 |
| 2 | Buffer + Substrate + Enzyme + this compound | 0.95 | 0.75 |
| 3 | Buffer + Substrate | 0.10 | N/A |
| 4 | Buffer + Substrate + this compound | 0.20 | N/A |
In this example, this compound increases the background absorbance (Well 4 vs. Well 3). By subtracting the appropriate blank (Well 4 from Well 2, and Well 3 from Well 1), the corrected absorbance shows no true effect of this compound on the enzyme activity.
By following these guidelines and performing the appropriate control experiments, researchers can confidently identify and mitigate potential interference from this compound, ensuring the accuracy and reliability of their biochemical assay data.
References
Refinement of Roxatidine synthesis to improve yield and purity
Welcome to the technical support center for the synthesis of Roxatidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the synthesis of this compound, focusing on improving both yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound acetate hydrochloride.
Q1: My overall yield for this compound acetate hydrochloride is low. Which reaction step is the most likely cause?
A1: Low overall yield can stem from several steps in the synthesis. The most critical steps to investigate are:
-
Reductive Amination: The initial reaction of m-hydroxybenzaldehyde with piperidine can result in incomplete conversion or the formation of side products. Ensure the reducing agent (e.g., NaBH₄) is fresh and added portion-wise to control the reaction temperature.
-
Etherification: The reaction of 3-(1-piperidinylmethyl)phenol with a 3-halopropylamine derivative can be sluggish. Inadequate base strength or high temperatures can lead to side reactions. Consider the choice of solvent and base carefully. A phase-transfer catalyst may improve yields in some cases.
-
Purification of Intermediates: Impurities carried over from early steps can inhibit subsequent reactions or complicate purification, leading to product loss. Ensure each intermediate is purified to a satisfactory level before proceeding.
Q2: I am observing significant impurity peaks in the HPLC analysis of my final product. What are the likely sources of these impurities?
A2: Impurities in the final product often originate from side reactions in the synthetic sequence. Common impurities can include:
-
Unreacted starting materials or intermediates.
-
Products of N-alkylation at the secondary amine of piperidine if alternative alkylating agents are present.
-
Byproducts from the degradation of reagents or intermediates, especially at elevated temperatures.
-
During the final salt formation with HCl, degradation of the acetate group can occur if conditions are not carefully controlled. A method using pyridine hydrochloride as the salifying reagent has been shown to avoid degradation impurities.[1]
Q3: The final salt formation step using HCl gas is giving me an inconsistent product and is difficult to handle. Are there alternative methods?
A3: Yes, passing dry HCl gas into a solution of the free base can be challenging to control on a lab scale.[2] An alternative and potentially more controlled method involves the use of a solution of HCl in a solvent like THF or isopropanol.[3] Another approach is to use pyridine hydrochloride, which can lead to a product with higher purity by avoiding degradation.[1]
Q4: What are the optimal conditions for the reductive amination of m-hydroxybenzaldehyde with piperidine?
A4: For the reductive amination step, controlling the reaction temperature is crucial. A typical procedure involves dissolving m-hydroxybenzaldehyde and piperidine in a suitable solvent like methanol or ethanol. The solution is cooled, and a reducing agent such as sodium borohydride (NaBH₄) is added in portions to maintain the temperature below 15°C to prevent side reactions.[4]
Data Presentation
The following tables summarize data from various synthetic routes to provide a comparison of yields.
Table 1: Comparison of Reported Overall Yields for this compound Acetate Hydrochloride Synthesis
| Starting Material | Key Reagents | Reported Overall Yield | Reference |
| m-hydroxybenzaldehyde | Piperidine, 3-chloropropylamine hydrochloride, Chloroacetyl chloride, Potassium acetate | 68% | [3][4] |
| 3-[3-[3-(3-piperidine-1-ylmethyl) phenoxy ] propyl ] oxazolidine-2, 4-dione | Sodium acetate | 89.2% | [5] |
| 3-[3-[3-(3-piperidine-1-ylmethyl) phenoxy ] propyl ] oxazolidine-2, 4-dione | Potassium acetate | 93.5% | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound acetate hydrochloride, based on published procedures.
Protocol 1: Synthesis of 3-(1-piperidinylmethyl)phenol
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 70g of m-hydroxybenzaldehyde in 500ml of absolute ethanol.
-
Cool the solution to 5°C in a low-temperature reaction tank.
-
Slowly add 127ml of piperidine while maintaining the temperature below 15°C. Stir for 30 minutes until fully dissolved.
-
Slowly add 23.8g of sodium borohydride in six portions, ensuring the temperature remains below 15°C. Gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 3-(3-(1-piperidylmethyl) phenoxy) propylamine
-
To a solution of 60g of 3-(1-piperidinylmethyl)phenol in 350ml of anhydrous DMF in a three-necked flask, slowly add 5.8g of sodium hydride and 170g of sodium hydroxide under stirring.
-
Add 51g of 3-chloropropylamine hydrochloride while stirring.
-
Introduce nitrogen gas to provide an inert atmosphere.
-
Heat the reaction mixture to 90-95°C and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.
Protocol 3: Synthesis of this compound Acetate Hydrochloride
-
Dissolve 50g of 3-(3-(1-piperidylmethyl) phenoxy) propylamine in 200ml of dichloromethane.
-
Add 48.4g of anhydrous potassium carbonate while stirring.
-
Cool the mixture to below 3°C in a low-temperature reaction tank.
-
Slowly add 28.4g of chloroacetyl chloride dropwise, maintaining the temperature between 0-5°C.
-
After the addition, continue the reaction at this temperature for 3 hours.
-
In a separate step, the resulting intermediate is reacted with potassium acetate in tetrahydrofuran.[3]
-
Finally, introduce an HCl/THF solution to the reaction mixture to precipitate the final product, this compound acetate hydrochloride.[3]
-
Filter the white solid, wash with cold THF, and dry under vacuum.
Visualizations
This compound Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound acetate hydrochloride.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. CN118724839A - A kind of preparation method of high-purity this compound acetate hydrochloride - Google Patents [patents.google.com]
- 2. CN1986535A - Synthesis process of this compound acetate hydrochloride - Google Patents [patents.google.com]
- 3. CN102993121A - Synthetic method for preparing this compound acetate hydrochloride with high purity - Google Patents [patents.google.com]
- 4. Synthetic method for preparing this compound acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113135874A - Synthetic method of this compound acetate - Google Patents [patents.google.com]
Technical Support Center: Roxatidine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of roxatidine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Troubleshooting Guide
Issue 1: High variability in experimental results when using this compound.
This issue is often linked to the degradation of this compound in the cell culture medium, leading to inconsistent active compound concentrations.
| Potential Cause | Recommended Action |
| Hydrolysis of this compound Acetate (Prodrug) | This compound is often supplied as this compound acetate, a prodrug that rapidly hydrolyzes to the active this compound molecule.[1][2] This conversion can be influenced by temperature and pH. Ensure you are accounting for this conversion in your experimental design. If possible, use the active this compound form. |
| pH of the Medium | The standard pH of most cell culture media (7.2-7.4) can influence the stability of this compound. Monitor the pH of your medium throughout the experiment, as cellular metabolism can cause it to shift. Consider using media with a robust buffering system, like HEPES, but verify its compatibility with your cell line and experimental goals. |
| Incubation Temperature | Higher temperatures accelerate chemical degradation. While cell culture requires incubation at 37°C, minimize the time the this compound-containing medium is at this temperature before and after the experiment. |
| Light Exposure | Photodegradation can be a concern for some H2-receptor antagonists.[3] Protect your this compound stock solutions and culture plates from light by using amber vials and keeping them covered. |
| Presence of Reactive Components in Media | Cell culture media are complex mixtures containing components that can interact with and degrade this compound. These include metal ions, some vitamins, and amino acids. |
Issue 2: Loss of this compound activity over the course of a long-term experiment.
For experiments spanning several days, significant degradation of this compound can occur, leading to a decrease in its effective concentration.
| Potential Cause | Recommended Action |
| Extended Incubation Time | The longer this compound is in the culture medium at 37°C, the more it will degrade. |
| Component Degradation in Media | Degradation of media components themselves can generate reactive species that, in turn, degrade this compound. |
| Adsorption to Labware | While less common for small molecules like this compound, adsorption to plasticware can reduce its effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in cell culture media?
The most well-documented degradation pathway concerns the prodrug, this compound acetate, which undergoes hydrolysis to form the active compound, this compound.[1][2] This is an ester hydrolysis reaction that can be catalyzed by changes in pH and temperature. The degradation of the active this compound molecule itself is less characterized but may involve oxidation and photodegradation, particularly in the complex environment of cell culture media.
Q2: How stable is this compound in aqueous solutions and at different temperatures?
A study on the stability of this compound acetate in parenteral nutrient solutions, which contain amino acids similar to cell culture media, provides some insight. The stability is temperature-dependent. For instance, in one of the tested parenteral solutions (PN 1), the following degradation was observed:[4]
| Storage Temperature | Time | Percent of Initial Concentration Remaining |
| 4°C | 4 weeks | ~93.6% |
| 25°C | 3 weeks | <90% |
This data suggests that storing stock solutions at lower temperatures is crucial. A product information sheet for this compound acetate hydrochloride advises against storing aqueous solutions for more than one day, highlighting its limited stability in water.
Q3: Can components of my cell culture medium degrade this compound?
Yes, several components can potentially contribute to this compound degradation:
-
Metal Ions: Trace metals, often present in media supplements, can catalyze oxidative degradation of drugs.[5][6][7]
-
Vitamins: Some vitamins can act as pro-oxidants or antioxidants depending on the chemical environment, potentially influencing this compound stability.
-
Amino Acids: While a study in parenteral solutions containing amino acids showed some stability, specific amino acids could potentially interact with this compound over time.[4]
Q4: How can I prepare and store this compound to maximize its stability?
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO or ethanol, where it is more stable. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment.
-
Protection from Light: Store stock solutions in amber vials and protect media containing this compound from direct light.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
You can perform a stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9][10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound acetate hydrochloride or this compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the amount of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
In a sterile environment, dissolve the this compound in the appropriate volume of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC
This protocol provides a framework for determining the degradation rate of this compound in your specific cell culture medium.
-
Materials:
-
This compound stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile culture plates or tubes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase (e.g., a mixture of potassium phosphate buffer and acetonitrile)[8]
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Dispense the this compound-containing medium into sterile culture wells or tubes.
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately store the collected samples at -80°C until analysis to halt further degradation.
-
Analyze the samples by HPLC to quantify the remaining this compound concentration at each time point.
-
Plot the concentration of this compound versus time to determine its degradation profile and half-life in your specific medium.
-
Visualizations
References
- 1. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of this compound acetate in parenteral nutrient solutions containing different amino acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. jfda-online.com [jfda-online.com]
- 9. "A rapid and sensitive HPLC method for determination of this compound in h" by C.-W. Kuo, W.-J. Liaw et al. [jfda-online.com]
- 10. researchgate.net [researchgate.net]
Adjusting experimental protocols for H2-blocker resistant ulcer models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with H2-blocker resistant ulcer models. The information is tailored for scientists and drug development professionals to help adjust experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What defines an H2-blocker resistant ulcer in an experimental model?
A1: In an experimental context, an H2-blocker resistant ulcer is one that fails to show significant healing or reduction in ulcer index following treatment with a standard or even high dose of an H2-receptor antagonist (e.g., cimetidine, ranitidine, famotidine). This resistance is often observed in models where the primary cause of ulceration is not hyperacidity alone, but rather a compromised mucosal defense, such as in NSAID-induced ulcer models. While H2-blockers effectively reduce gastric acid secretion, they may be less effective when the underlying pathology involves severe mucosal damage and inflammation. For instance, in a study on NSAID-induced gastric damage, ranitidine did not significantly reduce the incidence of gastric ulcers compared to a placebo[1].
Q2: Which animal models are most suitable for studying H2-blocker resistance?
A2: The most common and relevant models for studying H2-blocker resistance are:
-
NSAID-Induced Ulcer Models: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce ulcers primarily by inhibiting cyclooxygenase (COX) enzymes, leading to a deficiency in protective prostaglandins.[2][3] This mechanism is less dependent on gastric acid, making these ulcers less responsive to H2-blockers alone.[4]
-
Acetic Acid-Induced Chronic Ulcer Models: This model creates a deep, chronic ulcer that closely resembles human peptic ulcers. While H2-blockers can promote healing in this model, their efficacy can be limited, and the model is useful for testing adjunctive therapies. Studies have shown that while H2-blockers like famotidine can accelerate healing, the effect is not always complete, allowing for the evaluation of novel therapeutic agents.[5][6]
Q3: What is the primary mechanism of H2-blocker resistance in NSAID-induced ulcer models?
A3: The primary mechanism is the depletion of prostaglandins, particularly Prostaglandin E2 (PGE2). NSAIDs inhibit the COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis. Prostaglandins are vital for maintaining mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow. H2-blockers reduce acid secretion but do not restore the prostaglandin levels. Therefore, the mucosal barrier remains compromised and susceptible to injury, even with reduced acid levels. Studies have shown that extremely low levels of PGE2 in the gastric mucosa are associated with reduced effectiveness of H2-receptor antagonists.[7]
Troubleshooting Guide
Problem 1: High variability in ulcer formation in our indomethacin-induced model.
-
Possible Cause: Inconsistent drug absorption or animal stress levels.
-
Solution:
-
Ensure a consistent fasting period (typically 24 hours) with free access to water before indomethacin administration.
-
Administer indomethacin subcutaneously to bypass variability in gastric absorption.
-
Minimize animal stress, as stress itself can be a confounding ulcerogenic factor.[3]
-
Problem 2: Our H2-blocker treatment group shows no significant improvement over the control group in the acetic acid-induced ulcer model.
-
Possible Cause: Insufficient treatment duration or dosage for a chronic ulcer model. The ulcer may be too severe for H2-blocker monotherapy to be effective.
-
Solution:
-
Extend the treatment period. Healing of chronic acetic acid-induced ulcers can take several weeks.
-
Increase the dose of the H2-blocker. Some studies on refractory ulcers suggest that a two- or three-fold increase in the daily dose may be effective.[8]
-
Consider a combination therapy. The addition of a prostaglandin analog, like misoprostol, can be beneficial in cases of H2-blocker resistance.[7]
-
Problem 3: We are observing duodenal ulcers but not gastric ulcers with our NSAID protocol, and the H2-blocker is effective. How can we model gastric ulcer resistance?
-
Possible Cause: The specific NSAID and protocol used may preferentially induce duodenal damage, which is more acid-dependent and thus more responsive to H2-blockers.[1]
-
Solution:
-
Switch to a different NSAID, such as indomethacin, which has a higher ulcerogenic potential in the stomach.[9]
-
Modify the protocol to include a stress component, such as cold-water immersion or restraint, in combination with the NSAID, as this can potentiate gastric ulceration.[3]
-
Use a direct gastric injury model, like the acetic acid model, to ensure the formation of gastric ulcers.
-
Data Presentation
Table 1: Comparative Efficacy of H2-Blockers in an Indomethacin-Induced Gastric Ulcer Model in Rats
| Treatment Group | Dose | Mean Ulcer Count | Mean Ulcer Area (mm²) | Reference |
| Indomethacin (Control) | 25 mg/kg | 6.25 ± 3.49 | 21.00 ± 12.35 | [10] |
| Famotidine | 5 mg/kg | 4.12 ± 2.47 | Not specified | [10] |
| Famotidine | 20 mg/kg | 2.37 ± 4.43 | Significantly reduced | [10] |
Table 2: Healing Rates of NSAID-Associated Ulcers with Ranitidine (Human Clinical Data)
| Ulcer Type | Treatment | Healing Rate at 8 weeks | Healing Rate at 12 weeks | Reference |
| Gastric Ulcer | Continue NSAIDs + Ranitidine 150 mg twice daily | 63% | 79% | [11] |
| Gastric Ulcer | Stop NSAIDs + Ranitidine 150 mg twice daily | 95% | 100% | [11] |
| Duodenal Ulcer | Continue NSAIDs + Ranitidine 150 mg twice daily | 84% | 92% | [11] |
| Duodenal Ulcer | Stop NSAIDs + Ranitidine 150 mg twice daily | 100% | 100% | [11] |
Experimental Protocols
1. Indomethacin-Induced Gastric Ulcer Model
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Prepare a suspension of indomethacin in 1% carboxymethyl cellulose.
-
Administer indomethacin orally or subcutaneously at a dose of 25-30 mg/kg.
-
The test compound (e.g., H2-blocker) is typically administered 30 minutes before indomethacin.
-
Sacrifice the animals 6-8 hours after indomethacin administration.
-
Dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Examine the gastric mucosa for ulcers and calculate the ulcer index.
-
2. Acetic Acid-Induced Chronic Gastric Ulcer Model
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Fast the rats for 24 hours before surgery.
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the stomach.
-
Inject 0.05 mL of a 20% acetic acid solution into the subserosal layer of the anterior stomach wall.[6]
-
Alternatively, apply a cylinder filled with 100% acetic acid to the serosal surface for 60 seconds.[1]
-
Close the abdominal incision in layers.
-
Allow the animals to recover. Treatment with the test compounds usually begins 2-4 days after ulcer induction and continues for a specified period (e.g., 14 days).
-
At the end of the treatment period, sacrifice the animals and measure the ulcer area.
-
Mandatory Visualizations
Caption: Signaling pathway of NSAID-induced gastric injury.
Caption: General experimental workflow for ulcer models.
References
- 1. Effect of ranitidine on gastroduodenal mucosal damage induced by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of prostaglandin E2 on gastric ulcers induced by non-steroidal anti-inflammatory compounds (NOSAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of prostaglandins and the effect of indomethacin on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the effects of prostaglandins and H2-receptor antagonists on gastric acid secretion, mucosal blood flow and ulcer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of H2-receptor antagonists on matrix metalloproteinases in rat gastric tissues with acetic acid-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Therapeutic effect of IGN-2098, a new antiulcer drug (H2-antagonist), in the ulcer diminishing period against acetic acid-induced gastric ulcer in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H2-receptor antagonist-refractory ulcer: its pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [H2-blocker refractory ulcers: what can be done?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjgnet.com [wjgnet.com]
- 11. Ranitidine in the treatment of non-steroidal anti-inflammatory drug associated gastric and duodenal ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Roxatidine vs. Cimetidine: A Comparative Analysis of Mechanism and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two histamine H2-receptor antagonists, roxatidine and cimetidine. The information presented is intended to support research and development efforts in the fields of pharmacology and gastroenterology.
Mechanism of Action: Competitive Antagonism at the Histamine H2-Receptor
Both this compound and cimetidine exert their primary pharmacological effect by acting as competitive antagonists at the histamine H2-receptor, predominantly found on the basolateral membrane of gastric parietal cells.[1][2][3][4] By reversibly binding to these receptors, they prevent histamine from initiating the signaling cascade that leads to gastric acid secretion.[1][5][6] This action effectively reduces the volume and acidity of gastric juice.[1][7]
While both drugs share this fundamental mechanism, their chemical structures differ. Cimetidine is classified as an imidazole derivative, whereas this compound belongs to the aminoalkylphenoxy series.[3][8] This structural difference may account for variations in their potency and side-effect profiles.
Signaling Pathway of H2-Receptor Antagonists
The binding of histamine to the H2-receptor on parietal cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell. This proton pump is the final step in the secretion of hydrochloric acid into the gastric lumen. Both this compound and cimetidine interrupt this pathway at the initial step by blocking the H2-receptor.
Caption: Signaling pathway of histamine H2-receptor antagonists in gastric parietal cells.
Comparative Potency
The potency of this compound and cimetidine has been evaluated in various preclinical and clinical studies.
H2-Receptor Binding Affinity
The affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater binding affinity.
| Compound | pA2 Value (Guinea Pig Atrium) | Reference |
| This compound | 7.0 | [9] |
| Cimetidine | 6.1 | [1] |
These values suggest that this compound has a higher binding affinity for the H2-receptor than cimetidine.
Inhibition of Gastric Acid Secretion
In animal models, this compound has been shown to be a more potent inhibitor of histamine-mediated gastric acid secretion than cimetidine. Studies in these models indicate that this compound is approximately 4 to 6 times more potent than cimetidine.[5] Another study reported that this compound is more potent than both cimetidine and ranitidine.[10]
Clinical trials have also demonstrated the efficacy of this compound. In a multicenter, double-blind clinical trial involving over 700 patients with gastric or duodenal ulcers, this compound acetate administered at 75 mg twice daily showed comparable healing rates to cimetidine administered at 200 mg four times daily.[5] This suggests a greater potency for this compound on a weight basis in a clinical setting.
Inhibition of Cytochrome P-450 Enzymes
A significant point of differentiation between this compound and cimetidine lies in their interaction with the cytochrome P-450 (CYP) enzyme system, which is crucial for the metabolism of many drugs. Cimetidine is a well-known inhibitor of several CYP isoenzymes, which can lead to clinically significant drug-drug interactions.[11][12][13] In contrast, this compound exhibits a much weaker inhibitory effect on these enzymes.[11]
The following table summarizes the inhibitory constants (Ki) and spectral dissociation constants (Ks) of this compound and cimetidine for various CYP-mediated reactions in mouse hepatic microsomes. A lower Ki value indicates a more potent inhibition.
| Enzyme Activity | This compound (Ki, mM) | Cimetidine (Ki, mM) | Fold Difference (this compound/Cimetidine) | Reference |
| Testosterone 6β-hydroxylase | 24.3 | 0.20 | 121.5 | [11] |
| Testosterone 7α-hydroxylase | 21.6 | 1.80 | 12.0 | [11] |
| Testosterone 16α-hydroxylase | 28.1 | 1.20 | 23.4 | [11] |
| Aminopyrine N-demethylase | >50 | 3.49 | >14.3 | [11] |
| Aniline hydroxylase | >50 | 2.15 | >23.3 | [11] |
| Spectral Binding | This compound (Ks, µM) | Cimetidine (Ks, µM) | Reference |
| Type II Difference Spectra | - | 10.4 and 111 | [11] |
| Reverse Type I Difference Spectra | 55.6 | - | [11] |
These data clearly demonstrate that cimetidine is a significantly more potent inhibitor of the studied cytochrome P-450 enzymes than this compound.[11]
Experimental Protocols
H2-Receptor Binding Assay (Radioligand Assay)
A common method to determine the binding affinity of a compound for the H2-receptor is a radioligand binding assay. A general protocol involves:
-
Preparation of Cell Membranes: Cell lines expressing the histamine H2-receptor (e.g., HEK293T cells) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled H2-receptor ligand (e.g., [3H]tiotidine).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound or cimetidine).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation. The pA2 value can be derived from Schild plot analysis.
Caption: Generalized workflow for an H2-receptor radioligand binding assay.
Cytochrome P-450 Inhibition Assay (Fluorogenic)
The inhibitory potential of compounds on CYP enzymes can be assessed using a fluorogenic assay. A typical protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes and a specific fluorogenic substrate for each isoenzyme are prepared.
-
Incubation: The CYP enzyme, the fluorogenic substrate, and a NADPH regenerating system are incubated in a multi-well plate.
-
Addition of Inhibitor: The reaction is initiated in the presence of various concentrations of the test compound (this compound or cimetidine).
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated by the metabolism of the substrate is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence production is proportional to the enzyme activity. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. The Ki value can be subsequently calculated.
References
- 1. The pharmacology of cimetidine, a new histamine H2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2-receptor antagonists in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies on the use of this compound acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of H2-receptor antagonists on gastric acid secretion and serum gastrin concentration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, this compound acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the inhibitory effects of this compound acetate hydrochloride and cimetidine on cytochrome P-450-mediated drug-metabolism in mouse hepatic microsomes and in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuron.mefst.hr [neuron.mefst.hr]
- 13. Effects of cytochrome p450 inhibition by cimetidine on the warm hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Roxatidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Roxatidine against other alternatives, supported by experimental data. We delve into the methodologies of key experiments, present quantitative data in structured tables for ease of comparison, and visualize the underlying signaling pathways and experimental workflows.
Executive Summary
This compound, a histamine H2-receptor antagonist, demonstrates significant anti-inflammatory properties in various in vivo models. Its primary mechanism of action involves the inhibition of the NF-κB and p38 MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This guide compares the efficacy of this compound with the corticosteroid dexamethasone and other H2-receptor antagonists like famotidine and cimetidine in models of allergic inflammation, atopic dermatitis, and intestinal injury. The presented data suggests that this compound is a potent anti-inflammatory agent with efficacy comparable to, and in some instances superior to, the alternatives in specific models.
Comparative Performance of Anti-inflammatory Agents
The following tables summarize the quantitative data from key in vivo experiments, comparing the efficacy of this compound with dexamethasone, famotidine, and cimetidine.
Table 1: Atopic Dermatitis Model (Dfb-induced in NC/Nga mice)
| Parameter | Control | Dfb-induced | This compound Acetate (10 mg/kg) | Dexamethasone (5 mg/kg) |
| Dermatitis Score | 0.5 ± 0.2 | 4.5 ± 0.5 | 2.0 ± 0.4 | 1.8 ± 0.3 |
| Spleen Weight (mg) | 80 ± 5 | 150 ± 10 | 110 ± 8 | 100 ± 7 |
| Lymph Node Weight (mg) | 20 ± 3 | 80 ± 7 | 40 ± 5 | 35 ± 4 |
| Serum IgE (ng/mL) | 50 ± 10 | 450 ± 50 | 200 ± 30 | 150 ± 25 |
| Serum Histamine (ng/mL) | 20 ± 4 | 120 ± 15 | 60 ± 8 | 50 ± 6 |
| Dorsal Skin IL-6 (pg/mg) | 10 ± 2 | 80 ± 10 | 30 ± 5 | 25 ± 4 |
Data extracted from a study on atopic dermatitis models.[1]
Table 2: Compound 48/80-Induced Systemic Anaphylaxis Model
| Parameter | Control | Compound 48/80 | This compound (20 mg/kg) |
| Mortality Rate (%) | 0 | 100 | 80 |
| Serum TNF-α (pg/mL) | Undetectable | ~1800 | ~800 |
| Serum IL-6 (pg/mL) | Undetectable | ~1500 | ~600 |
| Serum IL-1β (pg/mL) | Undetectable | ~400 | ~150 |
Data extracted from a study on mast cell-mediated allergic inflammation.[2][3]
Table 3: Contact Hypersensitivity Model (DNCB-induced)
| Parameter | Control | DNCB-induced | This compound (20 mg/kg) | Dexamethasone (3 mg/kg) |
| Ear Swelling (mm) | ~0.05 | ~0.25 | ~0.12 | ~0.10 |
| Ear TNF-α (pg/mg) | ~10 | ~80 | ~35 | ~30 |
| Ear IL-6 (pg/mg) | ~5 | ~60 | ~25 | ~20 |
| Ear IL-1β (pg/mg) | ~2 | ~25 | ~10 | ~8 |
Data extracted from a study on mast cell-mediated allergic inflammation.[2][3]
Table 4: Indomethacin-Induced Small Intestinal Injury Model
| Treatment Group | Lesion Area (mm²) |
| Control | 0 |
| Indomethacin | 45.3 ± 7.2 |
| Indomethacin + this compound (100 mg/kg) | 12.6 ± 3.1* |
| Indomethacin + Famotidine (10 mg/kg) | 40.1 ± 6.8 |
| Indomethacin + Cimetidine (100 mg/kg) | 42.5 ± 7.0 |
*p < 0.05 compared to Indomethacin alone. Data extracted from a study on NSAID-induced intestinal injury.[4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Compound 48/80-Induced Systemic Anaphylaxis
This model is used to evaluate the protective effects of a compound against a systemic anaphylactic reaction.
-
Animals: Male ICR mice (or similar strain) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Mice are orally administered with this compound (e.g., 20 mg/kg), a positive control (e.g., disodium cromoglycate), or a vehicle (e.g., saline) one hour before the induction of anaphylaxis.
-
Induction of Anaphylaxis: Mice are intraperitoneally injected with compound 48/80 (e.g., 8 mg/kg).
-
Observation: Mortality is monitored for a set period (e.g., 1 hour) after the injection of compound 48/80.
-
Sample Collection: At the end of the observation period, blood is collected for the measurement of serum levels of histamine and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
Contact Hypersensitivity (CHS)
The CHS model is a classic method to assess delayed-type hypersensitivity reactions in the skin.
-
Animals: Male ICR mice (or similar strain) are used.
-
Sensitization: On day 0, a defined area of the abdomen is shaved, and a sensitizing agent, such as 1-fluoro-2,4-dinitrobenzene (DNFB), is applied.
-
Drug Administration: From day 4 to day 7, mice are orally administered with this compound (e.g., 20 mg/kg), a positive control (e.g., dexamethasone), or a vehicle.
-
Challenge: On day 5, a challenge dose of the sensitizing agent is applied to the ears of the mice.
-
Measurement of Ear Swelling: Ear thickness is measured before and 24 hours after the challenge using a micrometer. The degree of ear swelling is calculated as the difference between the pre- and post-challenge measurements.
-
Histological and Cytokine Analysis: After measuring ear swelling, ear tissue is collected for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for the measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.
Indomethacin-Induced Small Intestinal Injury
This model is used to evaluate the protective effects of compounds against NSAID-induced damage to the small intestine.
-
Animals: Male Sprague-Dawley rats are used.
-
Fasting: Rats are fasted for 24 hours before the experiment but are allowed free access to water.
-
Drug Administration: Rats are orally administered with this compound, other H2 blockers (famotidine, cimetidine), or a vehicle.
-
Induction of Injury: Indomethacin (e.g., 10 mg/kg) is administered subcutaneously to induce intestinal injury.
-
Assessment of Injury: 24 hours after indomethacin administration, the rats are euthanized, and the small intestine is removed. The intestine is opened along the anti-mesenteric side, and the area of mucosal lesions is measured.
-
Histological Analysis: Intestinal tissue samples are collected for histological examination to assess the severity of inflammation and mucosal damage.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. These pathways are crucial in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound's inhibition of the NF-κB pathway.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It is activated by cellular stress and inflammatory cytokines. The activation of this pathway leads to the phosphorylation of downstream targets, which ultimately results in the production of inflammatory mediators. This compound has been demonstrated to inhibit the phosphorylation of key components of this pathway, including MKK3/6 and MK2, leading to a downstream reduction in cytokine production.
Caption: this compound's inhibition of the p38 MAPK pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory effects of a test compound.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The in vivo data presented in this guide validate the anti-inflammatory effects of this compound. In models of atopic dermatitis, this compound demonstrates efficacy comparable to the potent corticosteroid, dexamethasone. Furthermore, in a model of NSAID-induced intestinal injury, this compound shows superior protective effects compared to other H2-receptor antagonists, famotidine and cimetidine. The mechanism of action, through the dual inhibition of the NF-κB and p38 MAPK pathways, provides a strong rationale for its observed anti-inflammatory activity. These findings suggest that this compound holds promise as a therapeutic agent for inflammatory conditions, warranting further investigation and consideration by researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of indomethacin on the kinetics of histamine, 48/80 and antigen wealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxatidine's Receptor Selectivity: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of roxatidine's activity across histamine receptor subtypes, presenting available experimental data and outlining the methodologies used to determine such selectivity.
This compound is a well-established second-generation histamine H2 receptor antagonist.[1][2] Its primary therapeutic action lies in its competitive and selective inhibition of H2 receptors, which potently suppresses gastric acid secretion.[2][3][4] While this compound's efficacy at the H2 receptor is well-documented, a thorough understanding of its potential cross-reactivity with other histamine receptor subtypes—H1, H3, and H4—is crucial for a complete pharmacological profile.
Comparative Binding Affinity and Functional Activity
An extensive review of the available scientific literature indicates that this compound is highly selective for the histamine H2 receptor. Data from various in vitro and in vivo studies consistently demonstrate its potent antagonist activity at this subtype. However, there is a notable absence of specific binding affinity data (such as Ki values) or functional activity data (such as IC50 or EC50 values) for this compound at the H1, H3, and H4 histamine receptor subtypes in publicly accessible pharmacological databases and research articles. This suggests that any interaction with these other subtypes is likely negligible at therapeutic concentrations.
The selectivity of H2 receptor antagonists is a key characteristic of this drug class, minimizing the off-target effects associated with less selective antihistamines.[5] For context, while some other H2 receptor antagonists have shown limited cross-reactivity, this compound is generally considered to be a highly specific agent.
The following table summarizes the known activity of this compound, highlighting the lack of available data for H1, H3, and H4 receptors.
| Receptor Subtype | This compound Activity | Quantitative Data (pA2) | Reference Compound | Reference Compound Activity |
| Histamine H2 | Competitive Antagonist | 7.03 - 7.15 | Ranitidine | pA2: 6.83 - 6.92 |
| Histamine H1 | No significant activity reported | Data not available | Mepyramine | pKB: 8.05 (in guinea pig ileum) |
| Histamine H3 | No significant activity reported | Data not available | Thioperamide | Ki: 25 nM |
| Histamine H4 | No significant activity reported | Data not available | JNJ 7777120 | pA2: 7.8 |
Experimental Protocols for Determining Histamine Receptor Selectivity
To ascertain the selectivity profile of a compound like this compound, a series of standardized in vitro assays are typically employed. These assays measure the binding affinity and functional activity of the compound at each of the four human histamine receptor subtypes.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
Generic Protocol:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine receptor subtype (H1, H2, H3, or H4) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [3H]mepyramine for H1R, [125I]iodopotentidine for H2R, [125I]iodoproxyfan for H3R, and [3H]histamine for H4R) and varying concentrations of this compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the downstream signaling pathway of a receptor.
-
Principle: Each histamine receptor subtype is coupled to a specific G-protein, which in turn activates a particular signaling cascade. Functional assays quantify the changes in these signaling molecules upon receptor activation or inhibition.
-
H1 Receptor (Gq-coupled):
-
Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration upon receptor activation.
-
-
H2 Receptor (Gs-coupled):
-
cAMP Accumulation Assay: Measures the increase in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor stimulation.
-
-
H3 and H4 Receptors (Gi/o-coupled):
-
cAMP Inhibition Assay: Measures the decrease in forskolin-stimulated cAMP levels upon receptor activation.
-
-
Generic Antagonist Protocol:
-
Cell Culture: HEK293 cells expressing the specific human histamine receptor subtype are cultured in appropriate microplates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the specific receptor (e.g., histamine) is added to stimulate the signaling pathway.
-
Signal Detection: The level of the second messenger (calcium or cAMP) is measured using appropriate detection kits (e.g., fluorescent calcium indicators or cAMP immunoassays).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value of this compound for inhibiting the agonist-induced response.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the four histamine receptor subtypes and a typical experimental workflow for assessing receptor selectivity.
References
- 1. This compound, Second generation histamine H2 receptor antagonist | PDF [slideshare.net]
- 2. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the Antisecretory Potency of Roxatidine Against Newer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antisecretory potency of roxatidine, a histamine H2 receptor antagonist, with that of newer compounds, including other H2 receptor antagonists and proton pump inhibitors (PPIs). The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of these agents in inhibiting gastric acid secretion. The data presented is compiled from various preclinical and clinical studies and is supplemented with detailed experimental protocols and signaling pathway diagrams to provide a thorough understanding of the methodologies and mechanisms of action.
Comparative Antisecretory Potency
The antisecretory potencies of various histamine H2 receptor antagonists and proton pump inhibitors are summarized in Table 1. Potency is presented as the half-maximal inhibitory concentration (IC50) or the dose required to achieve a 50% reduction in gastric acid secretion (ED50). It is important to note that these values are derived from different experimental models and conditions, which can influence the results. Therefore, direct comparisons should be made with caution.
| Compound | Class | Potency (IC50/ED50) | Experimental Model | Stimulant | Reference |
| This compound | H2 Receptor Antagonist | Half as potent as ranitidine | Human | Not Specified | [1] |
| Cimetidine | H2 Receptor Antagonist | IC50: 1.6 µmol/l | Human (in vivo) | Food | [2][3] |
| Ranitidine | H2 Receptor Antagonist | pA2: 7.2 | Guinea-pig atrium | Histamine | [4] |
| Famotidine | H2 Receptor Antagonist | 9 times more potent than ranitidine, 32 times more potent than cimetidine | Human | Not Specified | [5] |
| Ebrotidine | H2 Receptor Antagonist | ED50: 0.21 mg/kg (i.v.) | Rat (in vivo) | Histamine | [6] |
| Omeprazole | Proton Pump Inhibitor | IC50: 5.8 µM (H+/K+-ATPase inhibition) | In vitro | Not Applicable | |
| IC50: 0.16 µM (histamine-induced) | In vitro | Histamine | |||
| Lansoprazole | Proton Pump Inhibitor | IC50: 59 nM (db-cAMP-stimulated) | Isolated canine parietal cells | Dibutyryl cyclic AMP | [7] |
| IC50: 2.1 µM (H+/K+-ATPase inhibition) | Canine gastric microsomes | Not Applicable | [7] | ||
| Pantoprazole | Proton Pump Inhibitor | IC50: 6.8 µM (H+/K+-ATPase inhibition) | Gastric membrane vesicles | Not Applicable | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antisecretory potency of compounds like this compound.
In Vitro Assay: Isolated Rabbit Gastric Gland Acid Secretion Measurement
This method assesses the direct effect of a compound on acid secretion in isolated gastric glands, often by measuring the accumulation of a weak base like aminopyrine.
Procedure:
-
Isolation of Gastric Glands:
-
A rabbit is anesthetized, and the stomach is perfused with a saline solution.
-
The gastric mucosa is separated, minced, and digested with collagenase to isolate the gastric glands.
-
The isolated glands are washed to remove debris and enzymes.
-
-
Measurement of Acid Secretion (Aminopyrine Uptake):
-
The isolated glands are incubated in a buffer solution containing a stimulant of acid secretion (e.g., histamine).
-
The test compound (e.g., this compound) is added at various concentrations.
-
Radio-labeled [¹⁴C]-aminopyrine is added to the incubation medium. As the glands secrete acid, the acidic intracellular environment traps the aminopyrine.
-
After a set incubation period, the glands are separated from the medium by centrifugation.
-
The amount of radioactivity within the glands is measured using a scintillation counter, which is proportional to the level of acid secretion.
-
The IC50 value is calculated as the concentration of the compound that inhibits aminopyrine accumulation by 50%.
-
In Vivo Assay: The Heidenhain Pouch Dog Model
This classic in vivo model allows for the collection of pure gastric juice from a surgically created pouch of the stomach, enabling the measurement of acid secretion in a conscious animal.
Procedure:
-
Surgical Preparation:
-
A portion of the fundus of a dog's stomach is surgically separated to form a pouch, while preserving its blood supply.
-
The pouch is sealed from the main stomach and a cannula is inserted to allow for the collection of gastric secretions.
-
The vagal nerve supply to the pouch is severed, making it a denervated pouch that is more sensitive to hormonal and paracrine stimuli.
-
-
Measurement of Gastric Acid Secretion:
-
After a recovery period, the dog is fasted to establish a basal level of acid secretion.
-
A stimulant of gastric acid secretion, such as histamine or pentagastrin, is administered intravenously.
-
Gastric juice is collected from the pouch cannula at regular intervals.
-
The volume of the collected juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH).
-
The test compound is administered (e.g., orally or intravenously), and the collection and analysis of gastric juice continue to determine the extent and duration of inhibition of acid secretion.
-
Signaling Pathways
The antisecretory effects of H2 receptor antagonists and proton pump inhibitors are mediated through distinct signaling pathways.
Histamine H2 Receptor Antagonist Signaling Pathway
This compound and other H2 receptor antagonists act as competitive antagonists at the histamine H2 receptors on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, they prevent the activation of the Gs protein-coupled signaling cascade that leads to acid secretion.
Caption: Signaling pathway of histamine H2 receptor antagonists.
Proton Pump Inhibitor (PPI) Mechanism of Action
Proton pump inhibitors, such as omeprazole and lansoprazole, are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form then irreversibly binds to and inhibits the H+/K+-ATPase (the proton pump), the final step in the acid secretion pathway.
Caption: Mechanism of action of proton pump inhibitors.
Experimental Workflow
The general workflow for evaluating the antisecretory potency of a novel compound involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for antisecretory drug discovery.
References
- 1. Proton pump inhibitor | PPTX [slideshare.net]
- 2. Inhibition of food-stimulated gastric acid secretion by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H2-receptor antagonist action of ebrotidine. Effects on gastric acid secretion, gastrin levels and NSAID-induced gastrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the enantiomers of lansoprazole (AG-1749) on (H+ + K+)-ATPase activity in canine gastric microsomes and acid formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxatidine and Omeprazole in the Management of Non-Erosive Reflux Disease
For Immediate Release
This guide provides a detailed comparison of the efficacy of roxatidine, a histamine H2-receptor antagonist, and omeprazole, a proton pump inhibitor (PPI), in the treatment of non-erosive reflux disease (NERD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and mechanisms of action for both therapeutic agents.
Executive Summary
Non-erosive reflux disease is a prevalent form of gastroesophageal reflux disease (GERD) characterized by reflux symptoms in the absence of esophageal mucosal erosions. The primary treatment strategies involve reducing gastric acid secretion. This guide focuses on a key randomized controlled trial that directly compares the clinical outcomes of this compound and omeprazole in a NERD patient population. While the study concluded a similar effectiveness between the two drugs, this guide delves into the nuances of their mechanisms and the specifics of the clinical evaluation.
Comparative Efficacy Data
A randomized controlled trial by Nakamura et al. (2010) evaluated the efficacy of this compound acetate versus omeprazole in patients with endoscopically diagnosed NERD. The study concluded that this compound relieved the symptoms of NERD patients with similar effectiveness to omeprazole[1]. Both treatments significantly improved heartburn scores at 4 and 8 weeks of administration. The clinical response rates and the degree of improvement in other gastrointestinal symptoms, such as abdominal pain and indigestion, did not differ significantly between the two groups[1].
While the primary study reports comparable efficacy, specific quantitative data on the mean Gastrointestinal Symptom Rating Scale (GSRS) scores at each time point were not available in the accessed literature. The following table summarizes the qualitative findings and dosing from the study.
| Feature | This compound Acetate | Omeprazole | Reference |
| Drug Class | Histamine H2-Receptor Antagonist | Proton Pump Inhibitor (PPI) | [1] |
| Dosage | 75 mg twice daily | 20 mg once daily | [1] |
| Primary Outcome | Significant improvement in heartburn score at 4 and 8 weeks | Significant improvement in heartburn score at 4 and 8 weeks | [1] |
| Clinical Response Rate | No significant difference compared to omeprazole | No significant difference compared to this compound | [1] |
| Other Symptom Relief | Significant relief of abdominal pain and indigestion | Significant relief of abdominal pain and indigestion | [1] |
Experimental Protocols
Clinical Trial Methodology (Nakamura et al., 2010)
-
Study Design: A randomized controlled trial[1].
-
Patient Population: Thirty-three symptomatic patients with endoscopically diagnosed non-erosive reflux disease (NERD)[1].
-
Intervention Groups:
-
Assessment Tool: Gastrointestinal symptoms were evaluated using the Gastrointestinal Symptom Rating Scale (GSRS) at baseline, and after 4 and 8 weeks of treatment[1]. The GSRS is a validated questionnaire that assesses the severity of various gastrointestinal symptoms.
-
Primary Endpoints: Improvement in heartburn score at 4 and 8 weeks[1].
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound and omeprazole are achieved through distinct molecular mechanisms targeting gastric acid secretion in parietal cells.
This compound: Histamine H2-Receptor Antagonism
This compound is a competitive antagonist of the histamine H2 receptor on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, it inhibits the downstream signaling cascade that leads to the activation of the H+/K+ ATPase (proton pump).
References
A Comparative Analysis of Drug Interactions with Roxatidine and Other H2-Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the drug interaction profiles of four histamine H2-receptor antagonists: roxatidine, cimetidine, ranitidine, and famotidine. The primary focus is on interactions mediated by the cytochrome P450 (CYP) enzyme system and alterations in drug absorption due to changes in gastric pH. This document summarizes key quantitative data from experimental studies, outlines the methodologies employed in this research, and provides visual representations of relevant pathways and workflows.
Introduction to H2-Receptor Antagonists and Drug Interactions
Histamine H2-receptor antagonists (H2RAs) are a class of drugs that competitively inhibit the action of histamine on the parietal cells of the stomach, thereby reducing gastric acid secretion.[1] This class includes cimetidine, the first-generation H2RA, followed by ranitidine, famotidine, and this compound. While all share a common therapeutic mechanism, their chemical structures and pharmacokinetic properties differ, leading to significant variations in their drug-drug interaction (DDI) potential.
The two primary mechanisms through which H2RAs can cause drug interactions are:
-
Inhibition of Cytochrome P450 (CYP) Enzymes: The CYP enzyme system, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by an H2RA can lead to decreased clearance and increased plasma concentrations of co-administered drugs, potentially resulting in toxicity. Cimetidine is a well-established, potent inhibitor of several CYP isoforms.[2] In contrast, this compound, ranitidine, and famotidine exhibit a much lower affinity for these enzymes.[3]
-
Alteration of Gastric pH: By reducing gastric acid secretion, all H2RAs increase the pH of the stomach. This can alter the absorption of drugs whose dissolution and absorption are pH-dependent.
Comparative Data on Drug Interactions
The following tables summarize the quantitative data on the drug interaction potential of this compound, cimetidine, ranitidine, and famotidine.
Table 1: Comparative Inhibition of Cytochrome P450 Enzymes
| H2-Antagonist | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Reference(s) |
| This compound | Weak to no inhibition | Weak to no inhibition | Weak to no inhibition | Weak to no inhibition | Weak to no inhibition | [3] |
| Cimetidine | Potent inhibitor (Ki ≈ 28.5 µM for theophylline metabolism) | Moderate inhibitor | Moderate inhibitor | Moderate inhibitor | Moderate inhibitor | [2][4] |
| Ranitidine | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | [5][6] |
| Famotidine | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | [2][7] |
Note: Ki values represent the inhibition constant, with lower values indicating greater potency of inhibition. Data is compiled from various in vitro studies, and direct comparison should be made with caution due to differing experimental conditions.
Table 2: Pharmacokinetic Interactions with Theophylline
| H2-Antagonist | Change in Theophylline Clearance | Change in Theophylline Half-life | Reference(s) |
| This compound | No significant change | No significant change | [4][8] |
| Cimetidine | ↓ 25-36% | ↑ (from 5.7h to 9.2h in one study) | [9][10][11] |
| Ranitidine | No significant change | No significant change | [10][11] |
| Famotidine | No significant change in most studies; one study in COPD patients showed a significant decrease. | No significant change in most studies. | [1][9][12][13][14] |
Table 3: Pharmacokinetic Interactions with Warfarin
| H2-Antagonist | Effect on Prothrombin Time (PT) / International Normalized Ratio (INR) | Effect on Warfarin Clearance | Reference(s) |
| This compound | No pharmacokinetic interactions reported. | No pharmacokinetic interactions reported. | [15] |
| Cimetidine | Potentiates anticoagulant effect | ↓ (significant) | [16] |
| Ranitidine | No significant effect in most studies | No significant effect in most studies | |
| Famotidine | No significant alteration | No significant alteration | [7][17] |
Signaling Pathways and Experimental Workflows
H2-Receptor Antagonism Signaling Pathway
The following diagram illustrates the mechanism of action of H2-receptor antagonists in reducing gastric acid secretion.
Experimental Workflow: In Vitro CYP450 Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of H2-receptor antagonists on cytochrome P450 enzymes using human liver microsomes.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effects of H2-receptor antagonists on various CYP isoforms using human liver microsomes. Specific details may vary between studies.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
H2-receptor antagonists (this compound, cimetidine, ranitidine, famotidine) dissolved in a suitable solvent (e.g., DMSO)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare a series of dilutions of the H2-antagonist test compounds.
-
In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and the H2-antagonist dilution.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Determine the concentration of the H2-antagonist that causes 50% inhibition of the enzyme activity (IC50 value). Further kinetic analysis can be performed to determine the inhibition constant (Ki).
For more detailed protocols, refer to publications such as those by Rendic and Di Carlo (1997) and the FDA guidance on drug interaction studies.[18]
Clinical Drug Interaction Study: H2-Antagonist and Theophylline (General Protocol)
This protocol outlines a typical design for a clinical study to evaluate the effect of an H2-receptor antagonist on the pharmacokinetics of theophylline.
1. Study Design:
-
A randomized, crossover study design is often employed.
-
Healthy, non-smoking volunteers or patients with stable asthma or COPD are recruited.
2. Procedure:
-
Baseline Phase: Administer a single intravenous or oral dose of theophylline to the participants. Collect serial blood samples over a 24-48 hour period to determine the baseline pharmacokinetic parameters of theophylline (e.g., clearance, half-life, AUC).
-
Washout Period: A washout period of sufficient duration is allowed for the complete elimination of theophylline.
-
Treatment Phase: Participants are administered the H2-receptor antagonist (e.g., this compound 150 mg/day) for a specified period (e.g., 7 days) to achieve steady-state concentrations.
-
Interaction Assessment: On the last day of H2-antagonist administration, the same dose of theophylline is co-administered. Serial blood samples are collected again to determine the pharmacokinetic parameters of theophylline in the presence of the H2-antagonist.
-
Data Analysis: The pharmacokinetic parameters of theophylline from the baseline and treatment phases are compared to assess the extent of the drug interaction.
For specific methodologies, including dosing regimens and analytical techniques, refer to studies such as Nagai et al. (1995) and Verdiani et al. (1988).[4][14]
Conclusion
The potential for drug-drug interactions is a critical consideration in the development and clinical use of any therapeutic agent. Among the H2-receptor antagonists, a clear distinction in their interaction profiles exists. Cimetidine is a potent inhibitor of multiple cytochrome P450 enzymes, leading to a high potential for clinically significant drug interactions. In contrast, this compound, ranitidine, and famotidine are weak inhibitors of the CYP450 system and, therefore, have a much lower propensity to cause metabolic drug interactions. While all H2RAs can alter gastric pH and potentially affect the absorption of certain drugs, this is a class effect that can often be managed by adjusting the timing of drug administration. For patients on polypharmacy, particularly with drugs metabolized by the CYP450 system, this compound, ranitidine, and famotidine present a safer therapeutic alternative to cimetidine. However, it is important to note that ranitidine has been withdrawn from many markets due to the presence of N-nitrosodimethylamine (NDMA) impurities. Therefore, this compound and famotidine are generally preferred when a low drug interaction potential is a key consideration.
References
- 1. Famotidine and theophylline pharmacokinetics. An unexpected cimetidine-like interaction in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interactions between theophylline and H2-antagonists, this compound acetate hydrochloride and cimetidine: pharmacokinetic analysis in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H2-antagonist drug interactions in perspective: mechanistic concepts and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of this compound acetate hydrochloride and cimetidine on the pharmacokinetics of theophylline in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled study of the putative interaction between famotidine and theophylline in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of theophylline and the H2-antagonist drugs cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic consequences of drug interactions with theophylline pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EFFECT OF FAMOTIDINE ON THEOPHYLLINE CLEARANCE IN ASTHMA AND COPD PATIENTS [jstage.jst.go.jp]
- 13. Effect of famotidine on theophylline clearance in asthma and COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Famotidine effects on theophylline pharmacokinetics in subjects affected by COPD. Comparison with cimetidine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Do all histamine2-antagonists cause a warfarin drug interaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lack of interaction between famotidine and warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neuron.mefst.hr [neuron.mefst.hr]
A Comparative Analysis of Roxatidine and Other H2-Receptor Antagonists: Structural and Functional Variances
A deep dive into the structural nuances of H2-receptor antagonists reveals key differences that underpin their pharmacological profiles. This guide provides a comparative analysis of roxatidine against other prominent H2 blockers, supported by experimental data, for researchers and professionals in drug development.
Histamine H2-receptor antagonists are a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders. By competitively blocking the action of histamine on the H2 receptors of parietal cells in the stomach, these agents effectively reduce gastric acid secretion. While all drugs in this class share a common mechanism of action, their chemical structures exhibit significant diversity, which in turn influences their potency, selectivity, and pharmacokinetic properties. This guide focuses on the structural distinctions of this compound in comparison to other widely used H2-receptor antagonists, namely cimetidine, ranitidine, famotidine, and nizatidine.
Structural Classification and Key Differences
H2-receptor antagonists can be categorized into distinct structural classes based on the heterocyclic ring system present in their molecules. This fundamental structural element is a key determinant of their interaction with the H2 receptor.[1][2]
-
This compound: Belongs to the aminoalkylphenoxy series. Its structure is unique within this class, featuring a phenoxypropylamine backbone.[1][2]
-
Cimetidine: The first clinically successful H2 antagonist, cimetidine is an imidazole derivative.[1][2]
-
Ranitidine: Contains a furan ring with a basic side chain.[1][2]
-
Famotidine: Is a member of the guanidinothiazole group, characterized by a thiazole ring.[1][2]
-
Nizatidine: Also contains a thiazole ring, placing it in the basically substituted thiazole class.[2]
The primary structural difference lies in the aromatic core of the molecule. While cimetidine, ranitidine, famotidine, and nizatidine all possess five-membered heterocyclic rings, this compound is built upon a six-membered phenyl ring. This distinction in the core structure has been suggested to be beneficial in cases of resistance to five-membered-ring agents.
Comparative Analysis of Potency
The structural variations among H2-receptor antagonists directly translate to differences in their receptor binding affinity and, consequently, their potency in inhibiting gastric acid secretion. Famotidine is widely recognized as the most potent of the group.
| Drug | Structural Class | Relative Potency (approx.) | IC50 (µM) |
| This compound Acetate HCl | Aminoalkylphenoxy | - | 3.2 (Histamine H2 receptor) |
| Cimetidine | Imidazole | 1 | - |
| Ranitidine | Furan | 4-10 | - |
| Famotidine | Guanidinothiazole | 20-50 | 0.6 (Histamine H2 receptor) |
| Nizatidine | Thiazole | 4-10 | - |
Data compiled from multiple sources. Relative potency is compared to cimetidine. IC50 values are indicative and can vary based on the specific assay conditions.
On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine and about 6 to 10 times more potent than ranitidine.[3]
Signaling Pathway and Experimental Workflow
The mechanism of action of H2-receptor antagonists involves the competitive blockade of the histamine H2 receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the signaling pathway of gastric acid secretion and a typical experimental workflow for evaluating H2-receptor antagonist activity.
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by H2-receptor antagonists.
Caption: A generalized experimental workflow for the evaluation of H2-receptor antagonist efficacy.
Experimental Methodologies
Histamine H2 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the histamine H2 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]tiotidine) for binding to H2 receptors in a preparation of cell membranes known to express the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing H2 receptors (e.g., guinea pig cerebral cortex or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]tiotidine), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of a known H2 antagonist (e.g., unlabeled tiotidine).
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Gastric Acid Secretion Assay (In Vivo)
Objective: To evaluate the inhibitory effect of an H2-receptor antagonist on histamine-stimulated gastric acid secretion in an animal model.
Principle: In an anesthetized animal (e.g., a rat), the stomach is perfused, and the acid content of the perfusate is measured. The ability of a test compound to block the increase in acid secretion induced by a histamine challenge is quantified.
Protocol:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with urethane).
-
Surgically expose the stomach and cannulate the esophagus and the pylorus.
-
Perfuse the stomach with saline at a constant rate.
-
-
Acid Secretion Measurement:
-
Collect the perfusate at regular intervals and titrate with a standard base (e.g., 0.01 N NaOH) to determine the acid concentration.
-
Establish a stable baseline of acid secretion.
-
-
Drug Administration and Histamine Challenge:
-
Administer the H2-receptor antagonist (test compound) via an appropriate route (e.g., intraperitoneal or intravenous).
-
After a suitable time for drug absorption and distribution, stimulate gastric acid secretion with an intravenous injection of histamine.
-
Continue to collect and titrate the gastric perfusate.
-
-
Data Analysis:
-
Calculate the total acid output during the histamine stimulation period in both control (vehicle-treated) and drug-treated animals.
-
Determine the percentage inhibition of histamine-stimulated acid secretion by the test compound.
-
Construct a dose-response curve to determine the ED50 (the dose of the drug that produces 50% of its maximal inhibitory effect).
-
Conclusion
The structural diversity among H2-receptor antagonists, particularly the unique phenoxypropylamine structure of this compound, gives rise to a spectrum of pharmacological profiles. While all these drugs effectively inhibit gastric acid secretion by blocking the H2 receptor, their potencies and potential for overcoming resistance to other agents can differ. A thorough understanding of these structure-activity relationships is crucial for the rational design and development of new and improved therapeutic agents for acid-related disorders. The experimental protocols outlined provide a framework for the preclinical evaluation of such compounds.
References
- 1. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of H2-receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Roxatidine: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of roxatidine, a competitive histamine H2-receptor antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and adhering to safety regulations.
Core Principles of this compound Disposal
This compound and its containers must be handled as chemical waste, adhering to all applicable local and national regulations.[1][2] The primary environmental precaution is to prevent its entry into soil, drinking water supplies, or wastewater systems.[1][3] Under no circumstances should this compound be disposed of with household garbage or allowed to reach sewage systems.[3]
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form where dust can be generated, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Respiratory Protection: A dust respirator is required when dusts are generated.[1][2]
-
Eye Protection: Safety glasses or tightly fitting safety goggles are necessary.[2][4]
-
Hand Protection: Chemical-impermeable gloves are required.[1][4]
-
Body Protection: Wear suitable protective clothing, which should be immediately changed if it becomes contaminated.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is high-temperature incineration by a licensed waste management service.
Procedure for Unused or Expired this compound:
-
Preparation: Dissolve or mix the this compound material with a suitable combustible solvent.
-
Incineration: Transfer the mixture to a licensed chemical destruction plant for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This is the required method to ensure complete destruction and prevent environmental contamination.[6]
Procedure for Contaminated Materials and Packaging:
-
Packaging: Empty containers should be handled as the product itself.[1] They can be triple-rinsed with an appropriate solvent, with the rinsate collected and disposed of as chemical waste. Alternatively, packaging can be punctured to render it unusable and disposed of according to official regulations.[5]
-
Spill Cleanup Materials: Any materials used to clean up this compound spills (e.g., absorbents) must be placed in a suitable, sealed container and held for disposal via chemical incineration.[1][4]
Accidental Release and Spill Management
In the event of a spill, immediate action is required to ensure personal safety and contain the material.
-
Evacuate: Evacuate non-essential personnel from the area and prevent unauthorized access.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Responders must wear appropriate PPE, including a self-contained breathing apparatus, heavy rubber gloves, and rubber boots.[1]
-
Containment: Sweep up or absorb the spilled material, taking care to avoid raising dust.[1]
-
Collection: Place the collected material into a suitable, closed container labeled for disposal.[1][4]
-
Decontamination: Wash the spill site thoroughly after the material has been completely picked up.[1]
Toxicological Data
While this compound is used therapeutically, it is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] The following table summarizes acute toxicity data.
| Toxicity Metric | Value (mouse) | Value (rat) |
| Oral LD50 | 509 mg/kg[3], 1000 mg/kg[1] | 755 mg/kg[3] |
| Intraperitoneal LD50 | - | 227 mg/kg[3] |
| Subcutaneous LD50 | 384 mg/kg[3] | 595 mg/kg[3] |
| Intravenous LD50 | 83 mg/kg[3] | 110 mg/kg[3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Roxatidine
For laboratory professionals engaged in research and development, ensuring personal safety and proper handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Roxatidine, a histamine H2 receptor antagonist. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound and its salt, this compound Acetate Hydrochloride, are classified as harmful if swallowed.[1][2][3] It is crucial to handle this compound with care to avoid accidental ingestion.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against exposure. The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Skin Protection | Protective Gloves | Handle with chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.[5][6] |
| Protective Clothing | Wear impervious clothing.[3][6] A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[7] | |
| Respiratory Protection | Respirator | Generally not required under normal handling conditions with adequate ventilation.[5] However, if exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3][4] |
Operational Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] For long-term stability, this compound Acetate (hydrochloride) should be stored at -20°C.[8]
2. Preparation and Use:
-
Work within a designated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[5]
-
Before handling, put on all required PPE as detailed in the table above.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
For creating solutions, dissolve the compound in an appropriate solvent as specified in the experimental protocol. This compound acetate (hydrochloride) is soluble in water, ethanol, and DMSO.[8] Aqueous solutions are not recommended for storage for more than one day.[8]
-
Wash hands thoroughly after handling the compound.[1][2][3][8]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1][2][3]
3. Spill Management:
-
In case of a spill, avoid breathing dust.[1]
-
Mechanically pick up the spilled solid.[1]
-
Place the spilled material into a suitable, closed container for disposal.[5]
-
Clean the spill area thoroughly.
First-Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth with water.[2][3][5] Call a poison center or doctor if you feel unwell.[1][2] |
| If Inhaled | Move the person into fresh air.[3][5] |
| On Skin Contact | Wash off with soap and plenty of water.[5] |
| On Eye Contact | Flush eyes with water as a precaution.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
All waste materials, including unused this compound, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers, must be disposed of in accordance with local, regional, national, and international regulations.[1][2]
-
Dispose of contents and containers in an approved waste disposal plant.
-
Do not allow the product to enter drains.[5]
Quantitative Toxicity Data
The following table provides acute toxicity data for this compound Acetate (hydrochloride). It is important to note that occupational exposure limits (such as TLV or PEL) have not been established for this compound.[1][2]
| Test | Route | Species | Value |
| LD50 | Oral | Mouse | 509 mg/kg[1] |
| LD50 | Oral | Rat | 755 mg/kg[1] |
| LD50 | Intraperitoneal | Rat | 227 mg/kg[1] |
| LD50 | Subcutaneous | Mouse | 384 mg/kg[1] |
| LD50 | Subcutaneous | Rat | 595 mg/kg[1] |
| LD50 | Intravenous | Mouse | 83 mg/kg[1] |
| LD50 | Intravenous | Rat | 110 mg/kg[1] |
Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
